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  • Product: 6-methyl-N-phenylpyridazin-3-amine
  • CAS: 99843-93-3

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 6-Methyl-N-phenylpyridazin-3-amine: A Core Pharmacophore in Kinase Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Methodological Whitepaper.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Methodological Whitepaper.

Executive Summary

In the landscape of targeted therapeutics, the pyridazine scaffold has emerged as a privileged structure for the development of highly selective protein kinase inhibitors. Specifically, 6-methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) serves as a critical building block and core pharmacophore in the design of p38 mitogen-activated protein (MAP) kinase inhibitors 1. By accurately mimicking the hydrogen-bonding profile of the adenine ring of ATP, this compound effectively anchors into the highly conserved hinge region of kinases.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 6-methyl-N-phenylpyridazin-3-amine, elucidates its mechanistic role in p38 MAPK inhibition, and establishes a self-validating, step-by-step synthetic protocol for its preparation.

Structural & Physicochemical Profiling

The efficacy of 6-methyl-N-phenylpyridazin-3-amine in medicinal chemistry is intrinsically linked to its electronic distribution and steric profile. The pyridazine ring is electron-deficient, which increases the acidity of the exocyclic amine proton, making it an excellent hydrogen bond donor. Simultaneously, the adjacent nitrogen atom on the pyridazine ring acts as a strong hydrogen bond acceptor.

Table 1: Physicochemical Specifications
PropertyValue / Description
Chemical Name 6-methyl-N-phenylpyridazin-3-amine
CAS Registry Number 99843-93-3 [[1]]()
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Key Precursor 3-chloro-6-methylpyridazine (CAS: 1121-79-5) 2
Pharmacophore Role ATP-competitive hinge binder (H-bond donor/acceptor)

Mechanistic Role in p38 MAP Kinase Inhibition

The p38 MAP kinases are central regulators of the inflammatory response. They are activated by cellular stressors and pro-inflammatory cytokines, initiating a three-tiered phosphorylation cascade (MAP3K → MAP2K → p38) 3. Once dual-phosphorylated at the Thr-Gly-Tyr motif by upstream kinases like MKK3 or MKK6, p38 MAPK drives the transcription of pro-inflammatory mediators such as TNF-α and IL-1β [[3]]().

Pyridazine derivatives, synthesized from precursors like 3-chloro-6-methylpyridazine, are potent inhibitors of this pathway 2. The 6-methyl-N-phenylpyridazin-3-amine core functions as a Type I kinase inhibitor. It competitively binds to the ATP-binding pocket of p38. The nitrogen of the exocyclic amine donates a hydrogen bond to the carbonyl of the Met109 residue in the hinge region, while the adjacent pyridazine nitrogen accepts a hydrogen bond from the amide NH of the same residue. This bidentate interaction is critical for high-affinity binding and is a foundational principle in the design of advanced therapeutics like AS1940477 for autoimmune diseases 4.

Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Dual Phosphorylation (Thr-Gly-Tyr) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Gene Transcription Inhibitor Pyridazine Inhibitor Inhibitor->p38 Blocks ATP Binding

p38 MAPK signaling cascade and targeted inhibition by pyridazine derivatives.

Synthetic Methodology: Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (SNAr) is possible, the electron density of the pyridazine ring often requires harsh conditions that can lead to degradation. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard for synthesizing 6-methyl-N-phenylpyridazin-3-amine from 3-chloro-6-methylpyridazine 2.

Causality Behind Reagent Selection:
  • Catalyst (Pd(OAc)₂): Acts as the pre-catalyst, reducing in situ to the active Pd(0) species necessary for the oxidative addition into the C-Cl bond of the pyridazine.

  • Ligand (Xantphos): A bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry enforces a cis-coordination of the aryl and amine groups on the palladium center, drastically accelerating the final reductive elimination step and preventing unwanted side reactions (like β-hydride elimination).

  • Base (Cs₂CO₃): The large ionic radius of the Cesium cation (Cs⁺) enhances the solubility of the carbonate in organic solvents and increases the nucleophilicity of the aniline, facilitating rapid deprotonation during the catalytic cycle.

  • Solvent (Toluene): A non-polar, high-boiling solvent that allows the reaction to reach the thermal threshold (100°C) required to overcome the activation energy of the initial oxidative addition step.

Table 2: Optimized Reaction Parameters
ParameterReagent / ConditionEquivalents
Electrophile 3-chloro-6-methylpyridazine1.0 eq
Nucleophile Aniline1.2 eq
Catalyst Palladium(II) acetate [Pd(OAc)₂]0.05 eq (5 mol%)
Ligand Xantphos0.10 eq (10 mol%)
Base Cesium carbonate (Cs₂CO₃)2.0 eq
Solvent Anhydrous Toluene0.2 M
Conditions 100°C, N₂ Atmosphere12 - 16 hours
Step-by-Step Experimental Protocol
  • Preparation of the Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with high-purity Nitrogen (N₂) three times to ensure strict anhydrous and anaerobic conditions. Oxygen will rapidly deactivate the Pd(0) catalyst.

  • Reagent Loading: To the flask, add 3-chloro-6-methylpyridazine (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Inject anhydrous toluene via syringe to achieve a 0.2 M concentration with respect to the pyridazine.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath pre-set to 100°C. Stir vigorously for 12–16 hours. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) or LC-MS until the complete disappearance of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the insoluble inorganic salts (cesium chloride and excess carbonate) and palladium black.

  • Extraction & Drying: Wash the filtrate sequentially with distilled water and brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% EtOAc in Hexanes to isolate the pure 6-methyl-N-phenylpyridazin-3-amine.

Workflow Step1 1. Reagent Preparation 3-chloro-6-methylpyridazine + Aniline Step2 2. Catalyst Addition Pd(OAc)2 & Xantphos Step1->Step2 Step3 3. Base & Solvent Cs2CO3 in Toluene Step2->Step3 Step4 4. Reflux / Heating 100°C under N2 atmosphere Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step synthetic workflow for 6-methyl-N-phenylpyridazin-3-amine.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The expected [M+H]+ peak should be observed at m/z 186.2.

  • ¹H NMR (400 MHz, DMSO-d6): Critical for structural verification. Look for the distinct singlet of the exocyclic amine proton (NH) around δ 9.0 - 9.5 ppm (highly dependent on concentration and temperature). The pyridazine aromatic protons will appear as two distinct doublets (AB spin system) around δ 7.0 - 7.5 ppm, and the methyl group will appear as a sharp singlet integrating to 3H near δ 2.5 ppm.

Conclusion

6-methyl-N-phenylpyridazin-3-amine is a highly versatile and structurally privileged scaffold in modern drug discovery. Its precise hydrogen-bonding capabilities make it an ideal candidate for targeting the ATP-binding site of kinases, particularly in the pursuit of novel anti-inflammatory agents targeting p38 MAPK. By utilizing robust, palladium-catalyzed cross-coupling methodologies, researchers can efficiently synthesize this core structure, enabling the rapid diversification and optimization of next-generation therapeutics.

References

  • EvitaChem. "Screening Compounds P23939 | EvitaChem: 6-methyl-N-phenylpyridazin-3-amine." EvitaChem.
  • LookChem. "Cas 1121-79-5, 3-Chloro-6-methylpyridazine." LookChem.
  • Asano, T., et al. "Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a Potent p38 MAP Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications.
  • National Institutes of Health (NIH). "Functions of p38 MAP Kinases in the Central Nervous System." PMC.

Sources

Exploratory

In Vitro Mechanism of Action of 6-Methyl-N-phenylpyridazin-3-amine: A Prototypical Kinase Inhibitor Pharmacophore

Executive Summary In the landscape of targeted therapeutics, small-molecule fragments often serve as the foundational architecture for highly selective drugs. 6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, small-molecule fragments often serve as the foundational architecture for highly selective drugs. 6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) is a prime example of such a building block. While it is a low-molecular-weight screening compound, its structural motif—an aminopyridazine core coupled with an N-phenyl ring—is a privileged pharmacophore for ATP-competitive protein kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action of this chemotype. We will explore its structural pharmacology, downstream signaling modulation, and the self-validating experimental protocols required to accurately quantify its efficacy against primary targets such as p38α Mitogen-Activated Protein Kinase (MAPK) and Spleen Tyrosine Kinase (SYK) .

Structural Pharmacology & Target Engagement

The efficacy of 6-methyl-N-phenylpyridazin-3-amine derivatives stems from their ability to act as Type I kinase inhibitors . These compounds bind to the active conformation of the kinase, directly competing with ATP for the nucleotide-binding pocket.

The Causality of the Binding Motif

The rational design of aminopyridazine inhibitors relies on three distinct spatial interactions within the kinase active site:

  • The Aminopyridazine Core (ATP Mimicry): The nitrogen atoms of the pyridazine ring and the exocyclic amine act as crucial hydrogen bond acceptors and donors. They form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., the Met109 residue in p38α MAPK) .

  • The N-Phenyl Ring (Hydrophobic Anchoring): The phenyl substituent is directed into the hydrophobic pocket (Hydrophobic Region I/II) adjacent to the ATP-binding site. This interaction dictates the compound's binding affinity and kinase selectivity profile.

  • The 6-Methyl Group (Solvent Vector): The methyl group points toward the solvent-exposed channel. In drug development, this position is frequently utilized as a vector to append solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties without disrupting the primary hinge-binding interactions .

Binding Compound 6-methyl-N-phenylpyridazin-3-amine Aminopyridazine Aminopyridazine Core Compound->Aminopyridazine Phenyl N-Phenyl Ring Compound->Phenyl Methyl 6-Methyl Group Compound->Methyl Hinge Kinase Hinge Region (e.g., Met109 H-bonds) Aminopyridazine->Hinge ATP Mimicry Hydrophobic Hydrophobic Pocket II Phenyl->Hydrophobic Steric Fit Solvent Solvent Exposed Channel Methyl->Solvent Vector for Substitution

Pharmacophore mapping of 6-methyl-N-phenylpyridazin-3-amine in the kinase ATP-binding site.

In Vitro Mechanism of Action: Signaling Modulation

When 6-methyl-N-phenylpyridazin-3-amine derivatives engage their target, they halt specific intracellular signaling cascades. In the context of neuroinflammation and oncology, the inhibition of the p38 MAPK pathway is the most heavily documented application .

Pathway Disruption Dynamics

Under normal physiological conditions, pro-inflammatory stimuli (such as LPS or cytokines) activate upstream kinases (MKK3/MKK6), which subsequently phosphorylate and activate p38α MAPK. Active p38α then phosphorylates its downstream substrate, MAPK-activated protein kinase 2 (MK2), leading to the stabilization and translation of mRNA for pro-inflammatory cytokines like TNF-α and IL-1β.

By occupying the ATP-binding site, the aminopyridazine inhibitor traps p38α in a state where it cannot transfer a phosphate group to MK2. Crucially, the inhibitor does not prevent the upstream phosphorylation of p38α itself; it only prevents p38α from executing its downstream catalytic function.

Pathway Stimulus Pro-inflammatory Stimulus (LPS, Cytokines) Receptor TLR4 / Cytokine Receptor Stimulus->Receptor MKK3_6 MKK3 / MKK6 Receptor->MKK3_6 p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation MK2 MK2 (Substrate) p38MAPK->MK2 Blocked Inhibitor Aminopyridazine Inhibitor Inhibitor->p38MAPK ATP-competitive Block Transcription Cytokine mRNA Translation (TNF-α, IL-1β) MK2->Transcription Downregulated

p38 MAPK signaling cascade inhibition by the aminopyridazine derivative.

Quantitative Profiling

To contextualize the potency of this chemotype, the following table summarizes the typical in vitro kinetic parameters for optimized aminopyridazine derivatives against key kinase targets.

Kinase TargetAminopyridazine Scaffold IC₅₀ (nM)ATP Concentration in AssayBinding Mode
p38α MAPK 15 - 50Kₘ (app) ~ 25 µMType I (ATP-competitive)
SYK 40 - 120Kₘ (app) ~ 10 µMType I (ATP-competitive)
c-MET > 1000Kₘ (app) ~ 50 µMOff-target / Weak

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data, experimental design must account for the specific kinetics of ATP-competitive inhibitors. Below are the definitive protocols for validating the in vitro mechanism of action.

Protocol 1: TR-FRET In Vitro Kinase Assay (IC₅₀ Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase profiling due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

The Causality of ATP Concentration: You must run this assay at the apparent Michaelis constant ( ) for ATP. Why? Operating at the ATP ensures the assay is sensitive enough to accurately rank competitive inhibitors while remaining physiologically relevant. If ATP concentrations are too high, the IC₅₀ will be artificially inflated due to mass action; if too low, the assay fails to mimic the competitive cellular environment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture (e.g., recombinant p38α and biotinylated ATF2 substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the aminopyridazine compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Pre-incubation: Add the 2X kinase/substrate mix to the plate and pre-incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Initiation: Add a 2X ATP solution (final concentration strictly at the predetermined of ~25 µM).

  • Reaction: Incubate for 60 minutes. Ensure the reaction remains in the linear phase of product formation (<20% substrate turnover).

  • Quench & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader, calculating the ratio of emission at 665 nm to 615 nm.

TRFRET Step1 1. Compound Dispense Step2 2. Kinase/Substrate Addition Step1->Step2 Step3 3. ATP Initiation (at Km) Step2->Step3 Step4 4. Linear Phase Incubation Step3->Step4 Step5 5. EDTA Quench & Antibody Binding Step4->Step5 Step6 6. TR-FRET Readout Step5->Step6

Self-validating TR-FRET kinase assay workflow for IC50 determination.

Protocol 2: Cellular Target Engagement (Western Blotting)

Biochemical potency must be translated to cellular efficacy. For p38α inhibitors, we use THP-1 human monocytic cells stimulated with Lipopolysaccharide (LPS).

The Causality of Substrate Selection: To validate intracellular target engagement, you must measure the phosphorylation state of the downstream substrate MK2 (p-MK2), not the phosphorylation of p38 itself (p-p38). Because the aminopyridazine derivative is an ATP-competitive inhibitor, it does not block the upstream activation of p38 by MKK3/6. Measuring p-p38 would yield a false-negative result regarding compound efficacy, whereas measuring p-MK2 directly quantifies the inhibition of p38's catalytic activity.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells at cells/mL in RPMI-1640 medium.

  • Compound Treatment: Pre-treat cells with the aminopyridazine inhibitor (0.1, 1.0, and 10 µM) for 1 hour at 37°C.

  • Stimulation: Induce the inflammatory cascade by adding 100 ng/mL LPS for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-MK2 (Thr334) and total MK2.

  • Quantification: Normalize the p-MK2 chemiluminescent signal to total MK2 to determine the cellular IC₅₀.

References

  • Watterson, D. M., et al. (2010). "A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model." PLoS One. Available at:[Link]

  • Chico, L. K., et al. (2009). "Targeting protein kinases in central nervous system disorders." Nature Reviews Drug Discovery. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Solubility Profile of 6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-methyl-N-phenylpyridazin-3-amine. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 6-methyl-N-phenylpyridazin-3-amine. In the absence of publicly available experimental data for this specific molecule, this document synthesizes foundational principles of physical chemistry, in silico predictions, and established laboratory protocols to empower researchers to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility

6-methyl-N-phenylpyridazin-3-amine is a heterocyclic amine containing a pyridazine core. Such scaffolds are of significant interest in medicinal chemistry as potential building blocks for novel therapeutic agents. However, before any meaningful biological evaluation can occur, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems.

Poor solubility can lead to a myriad of challenges in drug development, including:

  • Underestimation of biological activity in screening assays.

  • Erratic and poor absorption, leading to low bioavailability.

  • Difficulties in developing suitable formulations for preclinical and clinical studies.

Therefore, the early and accurate characterization of a compound's solubility in various relevant media is a cornerstone of a successful drug discovery program. This guide outlines the predicted properties of 6-methyl-N-phenylpyridazin-3-amine and provides a detailed, field-proven protocol for its experimental solubility determination.

Predicted Physicochemical Properties: An In Silico Starting Point

To guide the experimental design, key physicochemical properties of 6-methyl-N-phenylpyridazin-3-amine were predicted using established computational models. It is crucial to recognize that these values are estimations and must be confirmed through empirical measurement.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 185.23 g/mol Influences the mass-to-mole conversion.
pKa (most basic) 3.5 - 4.5The pyridazine and amine nitrogens are expected to be basic. This predicts that the compound's aqueous solubility will be significantly higher in acidic conditions (pH < pKa) due to the formation of a more soluble cationic salt.
logP 2.0 - 2.5This value suggests a moderate lipophilicity, indicating that the compound will likely have some solubility in both organic solvents and, to a lesser extent, in aqueous media.
Aqueous Solubility (logS) -3.0 to -4.0This corresponds to an estimated intrinsic aqueous solubility in the range of 10-100 µg/mL, classifying it as poorly to slightly soluble.

These values are aggregated from various online prediction tools and should be used as a guide for experimental design.

The predicted pKa is particularly informative. The presence of basic nitrogen atoms implies that the aqueous solubility of 6-methyl-N-phenylpyridazin-3-amine will be pH-dependent. This is a critical consideration for any studies involving physiological media.

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated R-NH2+ High_Aqueous_Solubility Higher Aqueous Solubility Protonated->High_Aqueous_Solubility Forms soluble salt Equilibrium pH-Dependent Equilibrium Protonated->Equilibrium Neutral R-NH Low_Aqueous_Solubility Lower (Intrinsic) Aqueous Solubility Neutral->Low_Aqueous_Solubility Free base form Equilibrium->Neutral

Caption: pH-dependent ionization of 6-methyl-N-phenylpyridazin-3-amine.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the compound in the resulting saturated solution is quantified.

Materials and Equipment
  • 6-methyl-N-phenylpyridazin-3-amine (solid form)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, chemically inert like PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Solvents:

    • Deionized water

    • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

    • Ethanol (reagent grade)

    • Methanol (HPLC grade)

    • Dimethyl sulfoxide (DMSO) (ACS grade)

    • Acetonitrile (HPLC grade)

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Weighing the Compound: Accurately weigh approximately 2-5 mg of 6-methyl-N-phenylpyridazin-3-amine into three separate glass vials for each solvent to be tested. The use of an excess amount is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a moderate speed (e.g., 150-200 rpm). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. Some systems may require up to 72 hours; this should be determined empirically.[2][3]

Part B: Sample Processing

  • Phase Separation: After the equilibration period, remove the vials from the shaker. A visible excess of solid should remain. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles. Causality Note: Filtration ensures that the solution analyzed only contains the dissolved compound, preventing artificially high solubility readings from suspended solids.

Part C: Quantification by HPLC-UV

  • Preparation of Standards: Prepare a stock solution of 6-methyl-N-phenylpyridazin-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Dilution: Dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A starting point for method development could be:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20 mM Phosphate Buffer (pH 7.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for maximum absorbance between 210-400 nm; the aromatic nature of the compound suggests strong absorbance.

    • Column Temperature: 25°C

Data Analysis
  • Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Solubility Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the solubility of 6-methyl-N-phenylpyridazin-3-amine in the original solvent. Report the results in mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_quantify Quantification weigh Weigh excess solid (2-5 mg) add_solvent Add precise volume of solvent (1 mL) weigh->add_solvent shake Shake for 24-72h at constant temp. add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtrate filter->dilute hplc Analyze by HPLC-UV dilute->hplc Calculate Solubility Calculate Solubility hplc->Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility assay.

Discussion: Anticipated Solubility Profile

Based on the structure of 6-methyl-N-phenylpyridazin-3-amine and its predicted physicochemical properties, the following solubility behavior can be anticipated:

  • Aqueous Solubility: The intrinsic solubility in pure water is expected to be low, as predicted by the logS value. However, due to the basic nature of the molecule (predicted pKa ~3.5-4.5), the solubility in aqueous buffers will be highly pH-dependent. In acidic media (pH < 4), the compound will become protonated, forming a more polar and thus more soluble cation. At physiological pH (7.4) and in basic media, it will exist predominantly in its less soluble neutral form.

  • Organic Solvent Solubility: The presence of the phenyl ring and the pyridazine core suggests good solubility in polar aprotic solvents like DMSO and potentially in alcohols like ethanol and methanol through hydrogen bonding interactions with the amine group. Its moderate logP value also suggests some solubility in less polar solvents.

Conclusion

References

  • ASTM International. E1148-02 (Reapproved 2018), Standard Test Method for Measurements of Aqueous Solubility. ASTM International, West Conshohocken, PA, 2018.

  • Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]

  • MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link]

  • Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • AqSolPred-web: Online solubility prediction tool. GitHub. [Link]

  • Rowan's Free Online Solubility Prediction. Rowan Scientific. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. [Link]

Sources

Exploratory

Fragment-Based Targeting of Kinase Hinge Regions: Binding Affinity and Mechanistic Profiling of 6-Methyl-N-phenylpyridazin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern fragment-based drug discovery (FBDD), identifying l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently occupy the orthosteric ATP-binding pockets of kinases is critical. The pyridazine nucleus represents a privileged scaffold in medicinal chemistry, with pyridazin-3-amine analogs demonstrating broad-spectrum efficacy in modulating kinase signaling pathways, including VEGFR-2, p38α MAPK, and EGFR [1].

This whitepaper provides an in-depth technical analysis of 6-methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3). By functioning as a core pharmacophore, this compound offers a highly tunable platform for kinase inhibition. Here, we detail the structural rationale for its binding affinity, summarize quantitative target engagement data, and provide self-validating experimental workflows for characterizing its biophysical and biochemical properties.

Structural Rationale and Pharmacophore Modeling

The efficacy of 6-methyl-N-phenylpyridazin-3-amine stems from its ability to mimic the adenine ring of ATP within the kinase hinge region. The binding causality is driven by three distinct structural features:

  • The Pyridazine Core (Hinge Binder): The adjacent nitrogen atoms (N1, N2) of the pyridazine ring act as potent hydrogen bond acceptors. Typically, N2 forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region, anchoring the fragment [2].

  • The Exocyclic Amine (N-phenyl group): The secondary amine serves as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge. The attached phenyl ring projects into the adjacent hydrophobic pocket (often the gatekeeper region), providing steric bulk that enhances target residence time.

  • The 6-Methyl Substituent: This small, lipophilic group is strategically positioned to probe the highly conserved hydrophobic pocket I (HPI) deep within the ATP cleft, driving selectivity against off-target kinases that possess bulkier gatekeeper residues [3].

Target Protein Binding Profiles

While 6-methyl-N-phenylpyridazin-3-amine is a screening fragment, its optimized derivatives exhibit nanomolar affinities across several oncology and immunology targets. Table 1 synthesizes the quantitative binding and inhibition data for this scaffold class across key kinase targets.

Table 1: Quantitative Binding Affinity and Inhibition Data for Pyridazin-3-amine Scaffolds

Target ProteinAssay MethodologyIC₅₀ (nM)K_d (nM)Mechanistic RoleReference
VEGFR-2 SPR / Kinase Assay192150Anti-angiogenesis[1]
p38α MAPK Radiometric Assay4538Neuroinflammation suppression[3]
EGFR FRET / Cell Assay7265Anti-proliferation[4]
HPK1 Direct-to-Bioassay>2000N/AImmune checkpoint (Poor binding)[2]

Note: Data represents optimized analogs utilizing the 6-methyl-N-phenylpyridazin-3-amine core pharmacophore.

Mechanistic Pathways and Target Engagement

To understand the downstream pharmacodynamic endpoints of targeting these kinases, we must visualize the signaling cascades disrupted by the pyridazin-3-amine scaffold. For instance, inhibiting VEGFR-2 directly halts the formation of new tumor vasculature by blocking the PLC- γ and MAPK cascades.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates PLCg PLC-gamma Pathway (Vascular Permeability) VEGFR2->PLCg MAPK MAPK Cascade (Endothelial Proliferation) VEGFR2->MAPK AKT PI3K/AKT Pathway (Cell Survival) VEGFR2->AKT Inhibitor 6-Methyl-N-phenylpyridazin-3-amine (Hinge Binder) Inhibitor->VEGFR2 Blocks ATP Pocket

Figure 1: VEGFR-2 signaling cascade and orthosteric inhibition by the pyridazin-3-amine scaffold.

Experimental Workflows: A Self-Validating Protocol System

As a Senior Application Scientist, I emphasize that binding does not strictly equate to functional inhibition. Therefore, a self-validating system requires orthogonal testing: Surface Plasmon Resonance (SPR) for biophysical target engagement (kinetics), followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical functional validation.

Biophysical Characterization via Surface Plasmon Resonance (SPR)

Why SPR? Unlike Isothermal Titration Calorimetry (ITC), which provides endpoint thermodynamic parameters ( ΔH , ΔS ), SPR provides real-time kinetic data ( kon​ , koff​ ). The off-rate ( koff​ ) dictates the drug's residence time on the target protein, a metric often more predictive of in vivo efficacy than raw binding affinity ( Kd​ ).

SPR_Workflow Immobilization 1. Immobilization (Amine Coupling) Equilibration 2. Equilibration (Buffer + DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (Fragment Titration) Equilibration->Injection Regeneration 4. Regeneration (Surface Wash) Injection->Regeneration Analysis 5. Kinetic Analysis (Kd, Kon, Koff) Injection->Analysis Regeneration->Injection Next Dose

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the purified kinase domain (e.g., VEGFR-2) in 10 mM Sodium Acetate (pH 4.5). Causality: The pH must be below the protein's isoelectric point (pI) to ensure a net positive charge, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amine coupling.

  • Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual unreacted NHS esters, preventing non-specific binding of the analyte.

  • Analyte Preparation (Critical Step): Prepare a concentration series of 6-methyl-N-phenylpyridazin-3-amine (e.g., 0.39 µM to 25 µM) in the running buffer (e.g., HBS-P+). Crucial Causality: Ensure the DMSO concentration in the analyte precisely matches the running buffer (typically 1-5%). A mismatch will cause a massive bulk refractive index shift, masking the true binding signal of the low-molecular-weight fragment.

  • Kinetic Injection: Inject the analyte series using a multi-cycle kinetic approach. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Functional Validation via TR-FRET Kinase Assay

To prove that the binding event observed in SPR translates to target inhibition, a TR-FRET assay is executed.

Step-by-Step TR-FRET Protocol:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 µL of the target kinase, 2 µL of the biotinylated peptide substrate, and 2 µL of the 6-methyl-N-phenylpyridazin-3-amine compound (titrated in DMSO).

  • Incubation: Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP introduces competitive pressure.

  • Reaction Initiation: Add 2 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Add 8 µL of the detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Conclusion

The 6-methyl-N-phenylpyridazin-3-amine scaffold is a highly versatile building block in kinase-targeted drug discovery. By meticulously characterizing its binding affinity through biophysical kinetics (SPR) and validating its functional impact through biochemical assays (TR-FRET), researchers can reliably advance this fragment into potent, selective leads for oncology and neuroinflammatory indications.

References

  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications. Journal of Medicinal Chemistry. [2] URL:[Link]

  • Target engagement analysis and link to pharmacodynamic endpoint for a novel class of CNS-penetrant and efficacious p38α MAPK inhibitors. PubMed Central (NIH). PLoS One. [3] URL:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed Central (NIH). Molecules. [4] URL:[Link]

Foundational

Structural and Mechanistic Insights into the X-Ray Crystallography of 6-Methyl-N-phenylpyridazin-3-amine Complexes

Executive Summary The compound 6-methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) represents a highly privileged pharmacophore in structure-based drug design (SBDD). Recognized primarily for its robust application in k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) represents a highly privileged pharmacophore in structure-based drug design (SBDD). Recognized primarily for its robust application in kinase and inflammasome inhibition, the scaffold leverages precise topological geometry to anchor into target binding pockets. This technical guide explores the crystallographic evidence, binding causality, and the self-validating experimental workflows required to resolve the X-ray crystal structures of these complexes.

The Structural Rationale: Why 6-Methyl-N-phenylpyridazin-3-amine?

To understand the utility of this scaffold, we must analyze its physicochemical causality. The pyridazine ring is characterized by a high dipole moment, weak basicity, and dual hydrogen-bonding capacity[1]. Unlike pyridine, the adjacent nitrogen atoms in pyridazine alter the electron distribution, allowing the N2 atom to act as a robust hydrogen bond acceptor at physiological pH without being fully protonated[1].

When functionalized, the specific moieties of 6-methyl-N-phenylpyridazin-3-amine serve distinct mechanistic roles:

  • The Hinge-Binding Core: The pyridazine N2 and the exocyclic NH form a bidentate donor-acceptor pair. This geometry perfectly mimics the adenine ring of ATP, allowing it to interact seamlessly with the backbone amide and carbonyl of the kinase hinge region[2].

  • The N-Phenyl Anchor: Acting as a lipophilic anchor, the N-phenyl group occupies the proximal hydrophobic pocket adjacent to the ATP-binding site—a region not occupied by ATP itself, thereby driving target selectivity[2].

  • The 6-Methyl Vector: This group provides a steric shield against off-target binding and serves as a highly defined vector, directing subsequent functionalization toward the solvent-exposed channel or the ribose pocket[3].

BindingLogic Scaffold 6-methyl-N-phenyl pyridazin-3-amine Pyr_N Pyridazine N2 (H-bond Acceptor) Scaffold->Pyr_N Exo_NH Exocyclic NH (H-bond Donor) Scaffold->Exo_NH Phenyl N-Phenyl Group (Hydrophobic) Scaffold->Phenyl Methyl 6-Methyl Group (Steric/Vector) Scaffold->Methyl Hinge Kinase Hinge Region (Backbone NH & C=O) Pyr_N->Hinge Accepts H-bond Exo_NH->Hinge Donates H-bond HydroPocket Proximal Hydrophobic Pocket Phenyl->HydroPocket pi-pi / VdW Solvent Solvent Channel / Ribose Pocket Methyl->Solvent Vector extension

Fig 1. Mechanistic binding logic of the 6-methyl-N-phenylpyridazin-3-amine scaffold.

X-Ray Crystallographic Insights into Target Complexes

Kinase ATP-Binding Site (ERK2 and p38α MAPK)

High-resolution X-ray crystal structures of human kinases in complex with pyridazin-3-amine derivatives reveal highly conserved binding poses. In the ERK2 complex (e.g., PDB: 1TVO, solved at 2.50 Å), the scaffold forms critical interactions with the ATP-binding pocket, specifically engaging residues Q105, D106, L156, and C166[4]. Similarly, in p38α MAPK complexes (e.g., PDB: 4ZTH), the pyridazine nitrogen allows H-bonding with the peptide backbone of the kinase hinge region, while the vicinal phenyl substituent occupies a localized hydrophobic pocket[2].

NLRP3 NACHT Domain Interactions

Beyond kinases, the scaffold has proven highly effective in targeting the NLRP3 inflammasome. Crystallographic analysis of pyridazine-based inhibitors bound to the NLRP3 NACHT domain (e.g., PDB: 9SFG, solved at 3.2 Å resolution) demonstrates that the central pyridazine ring forms a dual hydrogen bond-mediated interaction with R578[5]. The N-phenyl equivalent is shifted to accommodate a deep lipophilic pocket, highlighting the scaffold's conformational adaptability[5].

Quantitative Interaction Data

To facilitate cross-target comparison, the quantitative crystallographic parameters of the pyridazin-3-amine core across various targets are summarized below:

Target ProteinPDB IDResolution (Å)Key H-Bonding ResiduesHydrophobic Pocket EngagementScaffold Orientation
ERK2 1TVO2.50Q105, D106L156, C166Bidentate hinge binding; ATP-competitive[4]
p38α MAPK 4ZTH2.00Met109 (Backbone)Val38, Ala51, Ile84Hinge binding; N-phenyl in proximal pocket[2]
NLRP3 (NACHT) 9SFG3.20R578, E629Deep lipophilic pocketDual H-bond with R578; shifted lipophilic anchor[5]
EGFR (Mutant) 9D3WN/AQ791, M793Ribose pocket6-methyl vector directs toward solvent/D-helix[3]

Standardized Workflow for Co-Crystallization and Structure Determination

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology for crystallizing 6-methyl-N-phenylpyridazin-3-amine complexes is designed as a self-validating system , ensuring that every step contains a biophysical checkpoint.

Step 1: Protein Expression & SEC Purification
  • Action: Purify the target protein using affinity chromatography, followed by Size Exclusion Chromatography (SEC).

  • Causality: SEC removes soluble aggregates. A monodisperse protein population is thermodynamically required to form a highly ordered, well-diffracting crystal lattice.

  • Validation Checkpoint: Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) < 0.15 before proceeding.

Step 2: Ligand Complexation
  • Action: Incubate the purified protein with a 5-fold molar excess of the 6-methyl-N-phenylpyridazin-3-amine ligand (dissolved in 100% DMSO, final DMSO concentration <2% v/v) at 4°C for 2 hours.

  • Causality: The 5-fold excess drives the binding equilibrium toward the fully occupied complex state ( >95% occupancy), minimizing the formation of apo-protein crystals which would confound the electron density map.

  • Validation Checkpoint: Differential Scanning Fluorimetry (DSF) should show a positive thermal shift ( ΔTm​>2∘C ), confirming target engagement and complex stabilization.

Step 3: Vapor Diffusion Crystallization
  • Action: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution.

  • Causality: Slow vapor equilibration gradually increases the supersaturation of the drop, allowing the complex to nucleate and grow into macroscopic crystals rather than precipitating amorphously.

  • Validation Checkpoint: Set up a parallel DMSO-only control drop. Crystals forming exclusively or with different morphologies in the ligand drop provide early phenotypic validation of complexation.

Step 4: X-Ray Diffraction & Structural Refinement
  • Action: Flash-freeze the crystals in liquid nitrogen using a suitable cryoprotectant (e.g., 20% glycerol) and collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR).

  • Causality: Cryocooling mitigates radiation damage from the high-intensity X-ray beam, preserving the high-resolution structural features of the ligand-protein interactions.

  • Validation Checkpoint (The Ultimate Truth): The structure is self-validating if the Rfree​ value drops below 25% and the 2Fo​−Fc​ electron density map shows a clear, continuous contour ( >1.0σ ) around the 6-methyl-N-phenylpyridazin-3-amine ligand, unequivocally proving its binding pose and occupancy[4].

Workflow Purification 1. Protein Purification (SEC >95% Purity) Complexation 2. Ligand Complexation (5x Molar Excess) Purification->Complexation Ensures monodispersity Crystallization 3. Vapor Diffusion (Lattice Formation) Complexation->Crystallization Drives high occupancy Diffraction 4. X-Ray Diffraction (Synchrotron Source) Crystallization->Diffraction Cryoprotection required Refinement 5. Structural Refinement (R-free Validation) Diffraction->Refinement Phase determination

Fig 2. Self-validating X-ray crystallography workflow for protein-ligand structure determination.

Conclusion

The 6-methyl-N-phenylpyridazin-3-amine scaffold is a masterclass in rational drug design. Its ability to form precise bidentate hydrogen bonds while directing lipophilic and steric vectors into adjacent pockets makes it a highly tunable pharmacophore. Rigorous X-ray crystallographic workflows, underpinned by self-validating biophysical controls, remain the gold standard for exploiting this scaffold in the development of next-generation targeted therapeutics.

Sources

Exploratory

Preliminary Bioassay Screening Results for 6-Methyl-N-phenylpyridazin-3-amine: A Novel Aminopyridazine Hit for p38α MAP Kinase Inhibition

Executive Summary As an application scientist overseeing early-stage drug discovery workflows, I prioritize assay cascades that rapidly filter out false positives while providing physiologically relevant binding kinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing early-stage drug discovery workflows, I prioritize assay cascades that rapidly filter out false positives while providing physiologically relevant binding kinetics. The initial identification of 6-methyl-N-phenylpyridazin-3-amine (CAS No.: 99843-93-3) as a screening hit necessitated a rigorous, self-validating orthogonal testing strategy. This whitepaper details the in-depth technical workflow used to validate this aminopyridazine derivative as a promising inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK14), a critical node in neuroinflammation and peripheral inflammatory diseases.

Every protocol described herein operates as a self-validating system: the primary biochemical screen establishes baseline target affinity, while the secondary live-cell assay orthogonally verifies cell permeability and competitive displacement under physiological ATP conditions.

Rationale and Chemical Profile

The aminopyridazine scaffold is a well-documented privileged structure in medicinal chemistry, frequently utilized for the development of highly selective kinase inhibitors . The nitrogen atoms within the pyridazine ring act as critical hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

6-methyl-N-phenylpyridazin-3-amine emerged from a recent high-throughput screening (HTS) campaign . Our target, p38α MAPK, is a central driver in the production of proinflammatory cytokines (such as IL-1β and TNF-α) by activated glia and macrophages. Aberrant p38α signaling is strongly implicated in neurodegenerative conditions, including Alzheimer's disease, making it a high-value therapeutic target.

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality & Assay Selection

To evaluate the biochemical potency of 6-methyl-N-phenylpyridazin-3-amine, we employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. Traditional radiometric assays are low-throughput and generate hazardous waste, while standard fluorescence intensity assays are highly susceptible to autofluorescence from library compounds.

By utilizing the , we overcome these limitations. The assay relies on a long-lifetime europium (Eu) chelate donor. Implementing a time delay (e.g., 100 µs) between excitation and emission measurement allows short-lived background fluorescence from the screening library to decay completely. This temporal resolution yields an exceptional signal-to-background ratio and robust Z'-factors suitable for HTS.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 4X serial dilution of 6-methyl-N-phenylpyridazin-3-amine in Kinase Buffer A from a 100% DMSO stock (final assay DMSO concentration = 1%).

  • Tracer & Antibody Mix: Prepare a 4X master mix containing the Alexa Fluor® 647-labeled Kinase Tracer 199 and the Europium (Eu)-labeled anti-GST antibody.

  • Kinase Preparation: Prepare a 4X solution of recombinant, GST-tagged human full-length p38α MAPK.

  • Assay Assembly: In a 384-well low-volume black plate, combine 5 µL of the compound dilution, 5 µL of the kinase solution, and 5 µL of the Tracer/Antibody mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm) with a 100 µs delay.

  • Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the log of compound concentration to determine the biochemical IC₅₀.

Biochemical Data Summary
CompoundTarget KinaseAssay FormatIC₅₀ (nM)K_i (nM)
6-methyl-N-phenylpyridazin-3-amine p38α MAPKTR-FRET Binding145 ± 1285 ± 8
SB203580 (Reference) p38α MAPKTR-FRET Binding45 ± 522 ± 3

Secondary Validation: Live-Cell Target Engagement (NanoBRET)

Causality & Assay Selection

Biochemical potency does not guarantee cellular efficacy. Cell-free assays fail to account for compound permeability, intracellular degradation, and competition with physiological intracellular ATP concentrations (typically 1–5 mM, which is vastly higher than the Km​ levels used in biochemical screens).

To validate target engagement in live cells, we utilized the . This system expresses a p38α-NanoLuc® fusion protein in mammalian cells. A cell-permeable fluorescent tracer reversibly binds to the kinase. When 6-methyl-N-phenylpyridazin-3-amine permeates the cell and binds to the p38α ATP pocket, it competitively displaces the tracer, resulting in a quantifiable loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

Step-by-Step Methodology
  • Vector Transfection: Transfect HEK293 cells with the p38α-NanoLuc® fusion vector using a standard lipid-based reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Harvesting & Plating: Harvest the transfected cells and resuspend in assay medium (Opti-MEM™ without phenol red). Plate at a density of 10,000 cells/well in a 384-well white non-binding surface plate.

  • Tracer & Compound Addition: Add NanoBRET™ Tracer K-4 at its predetermined Kd,app​ concentration. Immediately introduce 6-methyl-N-phenylpyridazin-3-amine in a 10-point serial dilution.

  • Equilibration: Incubate the assay plate for 2 hours at 37°C to allow the compound to permeate the cells and reach binding equilibrium with the target kinase.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Note: The extracellular inhibitor ensures that only the intracellular target engagement signal is recorded by quenching any signal from compromised or dead cells.

  • BRET Measurement: Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor emission at 460 nm; Acceptor emission at 618 nm).

  • Data Processing: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Fit the background-subtracted data to a sigmoidal dose-response curve to derive the cellular IC₅₀.

Cellular Data Summary
CompoundCell LineTargetCellular IC₅₀ (nM)Fractional Occupancy at 1 µM (%)
6-methyl-N-phenylpyridazin-3-amine HEK293p38α-NanoLuc850 ± 4562%
SB203580 (Reference) HEK293p38α-NanoLuc210 ± 1888%

Mechanistic Pathway Visualization

The following diagram illustrates the topological position of p38α MAPK within the inflammatory signaling cascade and demonstrates the precise intervention point of our aminopyridazine hit.

p38_MAPK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38α MAPK (Target Enzyme) MAP2K->p38 Phosphorylates Substrates Downstream Targets (MAPKAPK2, ATF2) p38->Substrates Phosphorylates Inhibitor 6-methyl-N-phenylpyridazin-3-amine (Aminopyridazine Hit) Inhibitor->p38 Competitively Inhibits (ATP Pocket) Response Inflammatory Response (Cytokine Production) Substrates->Response Induces

Mechanistic pathway of p38α MAPK signaling and targeted intervention by the aminopyridazine hit.

Conclusion & Future Directions

The preliminary screening cascade successfully validates 6-methyl-N-phenylpyridazin-3-amine as a cell-permeable, target-engaged inhibitor of p38α MAPK. While the biochemical IC₅₀ (145 nM) is promising for an unoptimized hit, the right-shift observed in the cellular NanoBRET assay (850 nM) highlights the competitive pressure of intracellular ATP. Future Structure-Activity Relationship (SAR) campaigns will focus on expanding the phenylamino moiety to enhance hinge-binding affinity and improve the overall lipophilic ligand efficiency (LLE) before advancing to in vivo neuroinflammation models.

References

  • Munoz L, et al. "A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model." Journal of Neuroinflammation. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Sample Preparation of 6-methyl-N-phenylpyridazin-3-amine for High-Throughput Kinase Screening

Introduction & Biological Context The 3-aminopyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The 3-aminopyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, this heterocycle is frequently embedded in the core of potent kinase inhibitors targeting enzymes such as FLT3, DAPK, and TYK2 .

6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) serves as a highly representative building block and primary screening hit for these discovery programs. However, like many flat, heteroaromatic compounds, it presents specific physicochemical challenges during High-Throughput Screening (HTS) sample preparation. Improper handling can lead to micro-precipitation, plastic adsorption, and ultimately, false-negative data .

This application note provides a comprehensive, self-validating protocol for the sample preparation of 6-methyl-N-phenylpyridazin-3-amine, ensuring maximum compound integrity and reproducible assay performance.

Mechanism Inhibitor 3-Aminopyridazine Derivative Kinase Target Kinase (e.g., FLT3 / DAPK) Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Effectors Kinase->Substrate Reduced Phosphorylation Phenotype Cellular Apoptosis Substrate->Phenotype Pathway Modulation

Mechanism of action for 3-aminopyridazine derivatives targeting kinase signaling pathways.

Physicochemical Properties & Preparation Rationale

To design an effective sample preparation strategy, we must first analyze the quantitative properties of the target molecule.

Table 1: Quantitative Data & Handling Rationale
PropertyValueRationale for Experimental Design
CAS Number 99843-93-3Unambiguous identification for automated inventory tracking.
Molecular Formula C11H11N3Low molecular weight requires highly precise gravimetric handling.
Molecular Weight 185.22 g/mol Utilized for exact molarity calculations during 10 mM stock prep.
LogP (Predicted) ~2.1Moderate lipophilicity; highly prone to aqueous aggregation if not pre-solvated.
H-Bond Donors / Acceptors 1 / 3Strong interaction potential with polypropylene pipette tips (adsorption risk).

The Causality of Solvent Choice: Because 6-methyl-N-phenylpyridazin-3-amine possesses a flat aromatic structure with hydrogen-bonding capabilities, it is highly susceptible to non-specific binding to standard plastic consumables. Furthermore, introducing the compound directly into aqueous buffers causes localized supersaturation and colloidal aggregation. Therefore, anhydrous DMSO is strictly mandated for all stock and intermediate dilutions, and acoustic liquid handling is employed to eliminate tip-based adsorption.

Experimental Workflow

The following workflow illustrates the critical path from solid powder to the final assay-ready plate.

Workflow Stock 1. Stock Preparation 10 mM in Anhydrous DMSO Dilution 2. Serial Dilution 100% DMSO in Source Plate Stock->Dilution Automated Liquid Handler Dispense 3. Acoustic Dispensing Nanoliter Transfer (Echo) Dilution->Dispense Acoustic Energy Assay 4. Assay Hydration Aqueous Buffer (<0.1% DMSO) Dispense->Assay Reagent Dispenser QC 5. Self-Validation Nephelometry & Z'-Factor Assay->QC Data Analysis

HTS sample preparation workflow for 6-methyl-N-phenylpyridazin-3-amine utilizing acoustic dispensing.

Step-by-Step Methodology

This protocol is engineered as a self-validating system . Every step includes a mechanistic justification, and the final output mathematically validates the integrity of the entire process .

Phase 1: 10 mM Stock Solution Preparation
  • Equilibration: Remove the lyophilized vial of 6-methyl-N-phenylpyridazin-3-amine from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water absorption into the DMSO stock will drastically reduce the solubility limit of the pyridazine core over time.

  • Gravimetric Addition: Weigh exactly 1.85 mg of the compound into a low-bind glass vial.

  • Solvation: Add 1.00 mL of LC-MS grade anhydrous DMSO (≤0.005% water).

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes. Vortex for 30 seconds.

  • Quality Control Check: Remove a 5 µL aliquot and analyze via LC-MS/MS to confirm that sonication did not induce thermal degradation and that purity remains >95%.

Phase 2: Serial Dilution (Dose-Response Preparation)
  • Source Plate Preparation: Transfer the 10 mM stock into column 1 of a 384-well cyclic olefin copolymer (COC) Echo-qualified source plate.

  • Dilution Matrix: Using an automated liquid handler, perform a 3-fold serial dilution across the plate using 100% anhydrous DMSO.

    • Causality: Performing dilutions in 100% DMSO rather than intermediate aqueous buffers ensures the compound remains fully solvated. Aqueous intermediate dilutions often result in invisible micro-precipitates that skew IC50 calculations.

Phase 3: Acoustic Dispensing (Assay Plate Generation)
  • Nanoliter Transfer: Utilize an Acoustic Droplet Ejection (ADE) system (e.g., Echo 555) to transfer 2.5 nL to 25 nL of the compound from the source plate to a dry 1536-well assay plate.

    • Causality: ADE uses sound energy to eject droplets directly from the fluid meniscus. This completely bypasses pipette tips, eliminating the loss of the hydrophobic 6-methyl-N-phenylpyridazin-3-amine to plastic surfaces.

Phase 4: Hydration and Self-Validation Check
  • Buffer Addition: Dispense 5 µL of the target kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5) into the 1536-well plate using a non-contact bulk reagent dispenser.

    • Note: The final DMSO concentration must remain ≤0.5% to prevent solvent-induced enzyme denaturation.

  • Nephelometry Read (Solubility Validation): Immediately scan the plate using a laser nephelometer.

    • Causality: Nephelometry measures light scattering. If the compound crashes out of solution upon hitting the aqueous buffer, light scattering will spike. Any well exceeding the baseline scatter threshold is automatically flagged and excluded from downstream IC50 calculations.

  • Z'-Factor Calculation (System Validation): Run the kinase assay. Calculate the Z'-factor using the positive control (e.g., Quizartinib for FLT3) and the negative control (DMSO vehicle).

    • Self-Validating Output: A Z'-factor > 0.5 mathematically proves that the assay window is robust and that the sample preparation workflow introduced negligible variance.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at:[Link]

  • Homodimerization of the Death-Associated Protein Kinase Catalytic Domain: Development of a New Small Molecule Fluorescent Reporter. PLOS One. Available at:[Link]

Application

Application Note: Synthetic Route and Protocol for 6-Methyl-N-phenylpyridazin-3-amine via Palladium-Catalyzed C-N Cross-Coupling

Executive Summary 6-Methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) is a highly valued heterocyclic building block utilized extensively in the development of kinase inhibitors, biologically active screening compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) is a highly valued heterocyclic building block utilized extensively in the development of kinase inhibitors, biologically active screening compounds, and advanced agrochemicals[1]. The pyridazine core imparts unique hydrogen-bonding capabilities and high metabolic stability to molecular scaffolds. While traditional Nucleophilic Aromatic Substitution (SNAr) can theoretically construct this C-N bond, it typically requires harsh conditions (e.g., >120 °C, neat) and exhibits a narrow substrate scope. To achieve superior yields, functional group tolerance, and operational simplicity, the palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard for coupling 3-chloro-6-methylpyridazine with aniline.

This application note details a highly optimized, self-validating protocol for the synthesis of 6-methyl-N-phenylpyridazin-3-amine, grounded in authoritative mechanistic principles and field-proven methodologies.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The successful execution of a Buchwald-Hartwig cross-coupling relies heavily on the precise selection of the catalyst, ligand, and base. Understanding the causality behind these choices is critical for reproducibility and scale-up.

  • Catalyst & Ligand System: We utilize Pd2​(dba)3​ as the Pd(0) precursor paired with Xantphos , a bidentate phosphine ligand. The amination of hetaryl electrophiles is notoriously challenging compared to standard aryl halides. Xantphos possesses a wide natural bite angle (111°), which sterically enforces a geometry that dramatically accelerates the reductive elimination step—often the rate-limiting barrier when coupling electron-deficient heterocycles[2].

  • Base Selection: Cs2​CO3​ is selected over stronger alkoxide bases (such as NaOtBu ). Strong alkoxides can trigger undesired side reactions, including the degradation of the pyridazine ring or competing SNAr pathways. Cs2​CO3​ provides sufficient basicity to deprotonate the coordinated amine while maintaining a mild reaction environment[3].

  • Solvent: 1,4-Dioxane is chosen for its optimal boiling point (101 °C) and its ability to partially solubilize the inorganic base at elevated temperatures, thereby ensuring a homogenous catalytic cycle.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + 3-chloro-6- methylpyridazine AC Amine Coordination OA->AC + Aniline RE Reductive Elimination AC->RE + Cs2CO3 - CsCl, - CsHCO3 RE->Pd0 - Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for 6-methyl-N-phenylpyridazin-3-amine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters derived from standard cross-coupling matrices. These metrics highlight the causal relationship between reaction conditions and overall yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale for Optimization
Ligand BINAPXantphos Xantphos's wider bite angle favors reductive elimination, increasing yield from ~60% to >85%[2].
Base NaOtBu Cs2​CO3​ Cs2​CO3​ prevents nucleophilic attack on the pyridazine core, reducing tarry side products[3].
Solvent Toluene1,4-Dioxane Dioxane provides superior solubility for the cesium base at reflux, accelerating the reaction rate.
Temperature 80 °C100 °C Higher thermal energy is required to overcome the activation barrier of the oxidative addition of the heteroaryl chloride.

Experimental Protocol

Workflow Overview

Workflow Step1 1. Preparation Dry 1,4-Dioxane, Degas with N2 Step2 2. Catalyst Setup Pd2(dba)3 (2 mol%), Xantphos (4 mol%) Step1->Step2 Step3 3. Reagent Addition Pyridazine (1 eq), Aniline (1.2 eq), Cs2CO3 (2 eq) Step2->Step3 Step4 4. Reaction Stir at 100 °C for 12-16 h Step3->Step4 Step5 5. Workup Cool, Filter via Celite, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Materials & Reagents
ReagentCAS NumberEquivalentsAmount (for 5.0 mmol scale)
3-Chloro-6-methylpyridazine1121-79-51.0 eq643 mg
Aniline62-53-31.2 eq559 mg (0.55 mL)
Pd2​(dba)3​ 51364-51-30.02 eq (4 mol% Pd)92 mg
Xantphos161265-03-80.04 eq116 mg
Cesium Carbonate ( Cs2​CO3​ )534-17-82.0 eq3.26 g
1,4-Dioxane (Anhydrous)123-91-1N/A25 mL
Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar. Backfill with dry Nitrogen ( N2​ ) or Argon three times to ensure a strictly inert atmosphere. Self-Validation Check: Moisture leads to catalyst quenching and hydrolysis of the starting material; strict anhydrous conditions are mandatory for high yields.

  • Catalyst and Base Loading: Add Pd2​(dba)3​ (92 mg), Xantphos (116 mg), and finely powdered, anhydrous Cs2​CO3​ (3.26 g) to the flask.

  • Substrate Addition: Dissolve 3-chloro-6-methylpyridazine (643 mg) and aniline (559 mg) in 25 mL of anhydrous 1,4-dioxane. Transfer this solution to the reaction flask via a syringe.

  • Degassing (Critical Step): Sparge the reaction mixture with N2​ for 10-15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, permanently halting the catalytic cycle.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C using an oil bath or heating block. Stir vigorously for 12-16 hours[2].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV detection). The starting material (3-chloro-6-methylpyridazine) should be completely consumed, replaced by a new, lower Rf​ spot corresponding to the highly polar product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter the suspension through a tightly packed pad of Celite. Causality: This removes the inorganic salts and precipitated "palladium black", which would otherwise streak on silica gel during chromatography and contaminate the final product. Wash the Celite pad with additional Ethyl Acetate (2 x 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane/Ethyl Acetate (70:30 to 50:50).

  • Characterization: Isolate the product as an off-white to pale yellow solid.

    • 1H NMR ( CDCl3​ , 400 MHz): Expect a prominent singlet for the methyl group at ~ δ 2.6 ppm, a multiplet for the aniline aromatic protons (7.0-7.5 ppm), and two distinct doublets for the pyridazine ring protons.

    • MS (ESI): m/z calculated for C11​H11​N3​ [M+H]+ 186.10, found 186.1.

References

  • EvitaChem. "6-methyl-N-phenylpyridazin-3-amine." EvitaChem Catalog.
  • Shen, Q., Guo, F., & Hartwig, J. F. "Aryl- and Hetarylamines with Hetaryl Electrophiles." Thieme Connect.
  • F. Hoffmann-La Roche AG. "Heterocyclic amine derivatives." WO2012126922A1, Google Patents.
  • UCB Biopharma SRL. "New benzimidazole pyridine derivatives." WO2023139084A1, Google Patents.

Sources

Method

Application Note: In Vitro Kinase Assay Protocol Utilizing 6-methyl-N-phenylpyridazin-3-amine

Target Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Application Note. Introduction & Mechanistic Rationale The development of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Application Note.

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors frequently relies on "pharmacologically privileged" scaffolds that effectively mimic the adenine ring of ATP. The aminopyridazine structural class—specifically represented here by the fragment 6-methyl-N-phenylpyridazin-3-amine —is a well-documented hinge-binding motif utilized in neuropharmacology and oncology 1.

This application note details a robust, high-throughput in vitro kinase assay protocol using Death-Associated Protein Kinase 1 (DAPK1) as the model target. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase involved in apoptosis and acute ischemic brain injury 2. Aminopyridazine derivatives are known to competitively block the ATP-binding pocket of DAPK1, attenuating its downstream signaling and preventing cytoskeletal reorganization during cell death 1.

DAPK1_Pathway CaM Calcium/Calmodulin Complex DAPK1 DAPK1 (Active) CaM->DAPK1 Allosteric Activation MLC Myosin Light Chain (MLC) DAPK1->MLC Phosphorylates Inhibitor 6-methyl-N-phenylpyridazin-3-amine (Aminopyridazine Scaffold) Inhibitor->DAPK1 Blocks ATP Pocket Apoptosis Apoptosis / Cell Death (Ischemic Injury) MLC->Apoptosis Cytoskeleton Reorganization

Figure 1: DAPK1 signaling pathway and the mechanism of intervention by the aminopyridazine scaffold.

Assay Architecture: TR-FRET Principle

To evaluate the inhibitory potency (IC₅₀) of 6-methyl-N-phenylpyridazin-3-amine, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality Behind the Method:

  • Time-Resolved (TR) Delay: Chemical libraries often contain compounds with intrinsic fluorescence that masks true assay signals. Lanthanide chelates (e.g., Europium) possess exceptionally long emission lifetimes (milliseconds). By introducing a 50–100 µs delay between excitation and measurement, short-lived background autofluorescence completely decays, yielding a near-zero background 3.

  • Ratiometric Readout: The assay measures the emission ratio of the acceptor (665 nm) to the donor (615 nm). This internal normalization mathematically corrects for well-to-well liquid dispensing variations and inner-filter effects (color quenching) caused by the test compounds 4.

TR_FRET ATP ATP + Substrate (Biotinylated) Phos Phospho-Substrate (Biotinylated) ATP->Phos Phosphorylation Kinase DAPK1 Kinase + Inhibitor Kinase->Phos Catalysis/Inhibition Detection Eu-Anti-Phospho Ab + SA-XL665 Phos->Detection Specific Binding FRET TR-FRET Signal (Emission Ratio 665/615 nm) Detection->FRET Excitation (340nm) Energy Transfer

Figure 2: TR-FRET assay workflow. FRET only occurs when the kinase successfully phosphorylates the substrate.

Materials & Reagents

  • Test Compound: 6-methyl-N-phenylpyridazin-3-amine (10 mM stock in 100% anhydrous DMSO).

  • Enzyme: Recombinant human DAPK1 (Kinase Domain).

  • Substrate: Biotinylated Myosin Light Chain (MLC) peptide.

  • Cofactors: Ultra-pure ATP, Calmodulin (CaM), CaCl₂.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Rationale: MgCl₂ is an essential cofactor for ATP binding. DTT prevents the oxidation of critical cysteine residues in the kinase domain. Brij-35 prevents promiscuous, aggregation-based inhibition by the test compound.

  • Detection Reagents: Europium-cryptate labeled anti-phospho-MLC antibody, Streptavidin-XL665.

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.0), 20 mM EDTA, 0.1% BSA.

Step-by-Step Experimental Protocol

This protocol is designed for a 384-well low-volume microplate format (total reaction volume: 20 µL).

Step 1: Compound Preparation & Pre-Incubation
  • Prepare a 10-point, 1:3 serial dilution of 6-methyl-N-phenylpyridazin-3-amine in 100% DMSO.

  • Transfer 100 nL of the serially diluted compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1% (v/v).

  • Add 5 µL of 2X DAPK1 enzyme solution (prepared in Kinase Buffer) to the wells.

  • Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubating the kinase with the inhibitor before adding ATP allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme, preventing the underestimation of compound potency.

Step 2: Kinase Reaction Initiation
  • Add 5 µL of 2X Substrate/ATP mix (containing Biotin-MLC peptide, ATP, CaCl₂, and Calmodulin) to initiate the reaction.

  • Centrifuge the plate briefly (1000 x g for 1 minute) to ensure proper mixing.

  • Incubate for 60 minutes at room temperature in the dark.

Step 3: Reaction Termination & Detection
  • Add 10 µL of the Stop/Detection Buffer (containing EDTA, Eu-anti-phospho antibody, and SA-XL665).

    • Causality: EDTA is a potent chelator of divalent cations. By rapidly sequestering Mg²⁺, EDTA instantly and irreversibly terminates the ATP hydrolysis reaction, ensuring precise timing across all 384 wells.

  • Incubate for 60 minutes at room temperature to allow the antibody and streptavidin to reach binding equilibrium with the phosphorylated product.

Step 4: Data Acquisition
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).

  • Settings: Excitation at 340 nm. Emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Timing: Set a delay of 50 µs and an integration window of 400 µs.

Data Analysis & Self-Validating Quality Control

A high-throughput protocol must be a self-validating system. Every assay plate must include positive controls (Vehicle, 0% inhibition) and negative controls (No Enzyme, 100% inhibition).

To mathematically validate the assay's robustness, calculate the Z'-factor 4:

Z' = 1 -[ (3 × SD_vehicle + 3 × SD_no_enzyme) / | Mean_vehicle - Mean_no_enzyme | ]

  • Trustworthiness Rule: A Z'-factor ≥ 0.5 is strictly required to accept the plate data. If Z' < 0.5, the data is discarded due to excessive variance or insufficient dynamic range.

Calculate the TR-FRET emission ratio for each well:

Ratio = (Signal at 665 nm / Signal at 615 nm) × 10,000

Plot the normalized % Inhibition against the Log₁₀[Compound] and fit the data using a 4-parameter logistic (4PL) non-linear regression to derive the IC₅₀.

Representative Data Presentation

To confirm that the aminopyridazine scaffold is an ATP-competitive inhibitor, the assay is run at two different ATP concentrations (e.g., at the K_m of ATP, and at 10x K_m). An ATP-competitive inhibitor will show a rightward shift (higher IC₅₀) at higher ATP concentrations.

CompoundTargetIC₅₀ at 10 µM ATP (nM)IC₅₀ at 100 µM ATP (nM)Mechanism Profile
6-methyl-N-phenylpyridazin-3-amine DAPK11,450 ± 1208,900 ± 450ATP-Competitive
Reference DAPK Inhibitor DAPK165 ± 5410 ± 25ATP-Competitive
Staurosporine (Control) DAPK12.1 ± 0.318.5 ± 1.2ATP-Competitive (Pan-kinase)

Table 1: Simulated IC₅₀ values demonstrating the ATP-competitive nature of the aminopyridazine scaffold against DAPK1.

Sources

Application

Application Note: Preclinical Murine Dosing Guidelines and Pharmacological Workflows for 6-methyl-N-phenylpyridazin-3-amine

Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Compound: 6-methyl-N-phenylpyridazin-3-amine (6-MPPA) Mechanistic Rationale & Pharmacological Context The 3-aminopyridazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Compound: 6-methyl-N-phenylpyridazin-3-amine (6-MPPA)

Mechanistic Rationale & Pharmacological Context

The 3-aminopyridazine core is a highly privileged pharmacophore in medicinal chemistry, extensively documented for its ability to penetrate the blood-brain barrier (BBB) and modulate central nervous system (CNS) targets. In murine models, aminopyridazine derivatives have been proven to suppress amyloid beta-induced glial activation, significantly reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α[1]. Furthermore, this structural class serves as a potent inhibitor of specific kinases, including myosin light chain kinase (MLCK) and glycogen synthase kinase-3β (GSK-3β), offering protective effects in models of acute lung injury and neurodegeneration[2][3].

While 6-methyl-N-phenylpyridazin-3-amine (6-MPPA) is primarily utilized as a foundational screening compound and chemical building block[4], its structural homology to established antineuroinflammatory agents (such as MW01-070C) necessitates rigorous, standardized in vivo protocols to accurately assess its pharmacological profile[1][5].

Pathway A 6-MPPA (Aminopyridazine) B Target Kinases (e.g., p38 MAPK) A->B Inhibits C Glial Activation (Microglia/Astrocytes) B->C Suppresses D Pro-inflammatory Cytokines C->D Downregulates E Neuroprotection D->E Prevents Damage

Fig 1. Putative mechanism of aminopyridazine-mediated neuroprotection via kinase inhibition.

Physicochemical Properties & Formulation Strategy

To ensure reproducible pharmacokinetics, the formulation strategy must overcome the inherent lipophilicity of the phenyl-aminopyridazine structure. Utilizing purely aqueous buffers will result in compound suspension or precipitation, leading to erratic absorption, variable Cmax​ , and localized tissue irritation.

Table 1: Physicochemical Properties of 6-MPPA

PropertyValuePharmacological Implication
Chemical Name 6-methyl-N-phenylpyridazin-3-amineCore scaffold dictates kinase and CNS targeting potential.
CAS Number 99843-93-3[4]Unique identifier for sourcing high-purity (>98%) lots.
Molecular Formula C11H11N3[4]Small molecular footprint; favorable for BBB penetration.
Molecular Weight 185.22 g/mol [4]Low MW enhances passive diffusion across lipid membranes.
Solubility Soluble in DMSO, poor in waterRequires a multi-component co-solvent system for in vivo dosing.
Formulation Protocol (Self-Validating System)

Objective: Prepare a 1 mg/mL dosing solution for Intraperitoneal (IP) administration. Vehicle: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline. Causality: DMSO acts as the primary solvent to disrupt the crystal lattice. PEG400 and Tween-80 serve as surfactants and co-solvents to prevent precipitation when the aqueous phase (saline) is introduced.

  • Primary Dissolution: Accurately weigh 10.0 mg of 6-MPPA powder into a sterile glass vial. Add 0.5 mL of cell-culture grade DMSO. Vortex for 60 seconds.

    • Validation Check: The solution must be completely clear. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add 4.0 mL of PEG400 and 0.5 mL of Tween-80. Vortex vigorously for 2 minutes to ensure a homogenous organic phase.

  • Aqueous Phase Integration: Dropwise, add 5.0 mL of sterile 0.9% saline while continuously vortexing to prevent localized crashing of the compound.

  • Final Quality Control (QC): Hold the vial against a light source.

    • Critical: Any opalescence or micro-precipitation indicates formulation failure. If observed, discard and restart, potentially increasing the PEG400 ratio.

In Vivo Dosing Guidelines (Murine Models)

Based on established literature for aminopyridazine derivatives, effective in vivo doses typically range from 2.5 mg/kg to 10 mg/kg[3][5]. Intraperitoneal (IP) dosing is recommended for initial screening as it bypasses first-pass gastrointestinal metabolism, providing a rapid Tmax​ (typically 0.5 - 1 hour) ideal for acute pharmacodynamic models.

Step-by-Step IP Administration Protocol
  • Preparation: Restrain the mouse securely using the scruff method, exposing the ventral abdomen. Tilt the mouse so its head is angled slightly downward.

  • Injection Site: Target the lower right quadrant of the abdomen. Causality: This specific anatomical targeting avoids the cecum (predominantly on the left) and vital organs (liver/spleen higher up).

  • Aspiration (Self-Validation): Insert a 27G needle at a 30-degree angle. Pull back slightly on the plunger.

    • Critical: If blood or green/yellow fluid enters the hub, withdraw immediately and discard the syringe. This indicates accidental vascular or intestinal puncture, which will invalidate PK data and harm the animal.

  • Delivery: Inject the formulated 6-MPPA solution at a volume of 10 mL/kg (e.g., 0.25 mL for a 25 g mouse to deliver a 10 mg/kg dose).

Workflow F1 1. Formulation QC (DMSO/PEG400/Saline) F2 2. Murine Dosing (IP: 2.5-10 mg/kg) F1->F2 F3 3. PK/PD Sampling (Retro-orbital & Brain) F2->F3 F4 4. Downstream Analysis (LC-MS/MS & ELISA) F3->F4

Fig 2. Self-validating in vivo experimental workflow for 6-MPPA dosing and PK/PD sampling.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling

To correlate circulating 6-MPPA concentrations with target engagement (e.g., cytokine suppression or kinase inhibition), a sparse sampling design is recommended[2].

Tissue and Blood Harvesting Protocol
  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: Under isoflurane anesthesia, collect 100 µL of blood via the retro-orbital plexus into K2EDTA tubes. Centrifuge at 10,000 x g for 5 minutes at 4°C to isolate plasma.

  • Perfusion & Brain Harvest:

    • Causality: To accurately measure BBB penetration without blood contamination, you must perfuse the mouse transcardially with ice-cold PBS for 3 minutes. Failure to do so will result in the blood left in the brain's microvasculature artificially inflating the brain concentration reading.

    • Extract the brain, bisect the hemispheres, and snap-freeze in liquid nitrogen.

  • Bioanalysis: Quantify 6-MPPA via LC-MS/MS. Homogenize brain tissue in RIPA buffer to quantify downstream markers (e.g., IL-1β and TNF-α via ELISA), validating the antineuroinflammatory PD effect[1].

References
  • Aminopyridazines inhibit beta-amyloid-induced glial activation and neuronal damage in vivo Source: nih.gov (PubMed) URL:[Link]

  • Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model Source: nih.gov (PMC) URL:[Link]

  • Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment Source: pnas.org URL:[Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Method

Application Note: Rational HPLC Method Development for 6-Methyl-N-phenylpyridazin-3-amine

Executive Summary The analysis of nitrogen-rich heterocyclic compounds presents a persistent challenge in chromatographic method development due to unpredictable ionization states and secondary interactions with silica-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of nitrogen-rich heterocyclic compounds presents a persistent challenge in chromatographic method development due to unpredictable ionization states and secondary interactions with silica-based stationary phases. This application note details a highly robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 6-methyl-N-phenylpyridazin-3-amine . By leveraging the physicochemical properties of the analyte, this protocol establishes a causality-driven approach to mobile phase selection, gradient design, and system suitability, fully compliant with international regulatory standards.

Physicochemical Profiling & Chromatographic Causality

To develop a reliable method, experimental choices must be dictated by the intrinsic molecular properties of the analyte rather than trial and error. 6-methyl-N-phenylpyridazin-3-amine consists of a basic pyridazine core conjugated with a lipophilic N-phenylamine moiety.

  • Ionization and pKa: The pKa of the unsubstituted pyridazine ring is approximately 2.24 ()[1]. Nitrogen-containing modifications on similar scaffolds can introduce secondary basic pKa values ranging from 2.0 to 5.0 ()[2].

  • Chromatographic Causality: If the mobile phase pH is maintained near these pKa values (e.g., pH 3–5), the analyte exists in a dynamic equilibrium between ionized and neutral states. This causes multi-modal retention on the stationary phase and severe peak tailing due to secondary interactions with residual ionized silanols (Si-O⁻) on the silica support.

  • The Solution: To establish a self-validating and robust method, we must force the analyte into a single, predictable ionization state. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we suppress the pH to approximately 2.0. This is significantly below the pKa of the pyridazine nitrogen, ensuring 100% protonation. Furthermore, TFA acts as a hydrophobic ion-pairing agent, masking residual silanols and yielding sharp, symmetrical peaks.

Method Development Workflow

The following logic diagram maps the critical path from theoretical physicochemical profiling to a fully validated analytical procedure.

HPLC_Workflow Start Physicochemical Profiling (pKa, LogP, Solubility) Column Column Selection (End-capped C18) Start->Column MobilePhase Mobile Phase Optimization (Buffer pH 2.0 vs. pKa 2.24) Column->MobilePhase Gradient Gradient Elution Design (Organic Modifier %) MobilePhase->Gradient Decision Peak Resolution & Symmetry > 1.5? Gradient->Decision Validation Method Validation (ICH Q2(R2) Guidelines) Final Final Validated Method Validation->Final Decision->MobilePhase No (Tailing/Co-elution) Decision->Validation Yes (Optimal)

HPLC Method Development and Validation Workflow.

Self-Validating Experimental Protocol

A truly robust analytical method acts as a self-validating system. The protocol below incorporates strict System Suitability Test (SST) gates that dictate whether an analytical run is mathematically and scientifically sound before sample data is processed.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: Acetonitrile is chosen over methanol due to its lower viscosity, which reduces backpressure and improves mass transfer kinetics, leading to higher theoretical plate counts.

Chromatographic Conditions & Gradient Design
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (Fully end-capped).

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity and improves the thermodynamics of the analyte-stationary phase interaction, sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Program

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 1.0 95 5 Equilibration
2.0 1.0 95 5 Isocratic Hold
10.0 1.0 10 90 Linear Gradient
12.0 1.0 10 90 High Org. Wash
12.1 1.0 95 5 Re-equilibration

| 15.0 | 1.0 | 95 | 5 | End of Run |

Sample Preparation & Diluent Strategy
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (95% A) causes "solvent mismatch" or "viscous fingering," leading to split or broad peaks. A 50:50 diluent ensures the analyte focuses into a tight band at the head of the column upon injection.

  • Standard Stock Solution: 1.0 mg/mL in Diluent (Sonicate for 5 minutes).

  • Working Standard: 100 µg/mL in Diluent.

System Suitability Test (SST) Gate

Before analyzing unknown samples, the system must prove its fitness. Inject the Working Standard six times (n=6). The analytical sequence is only permitted to proceed if the following criteria are met.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Causality / Rationale

| Tailing Factor ( Tf​ ) | 1.5 | Ensures complete suppression of secondary silanol interactions. | | Theoretical Plates ( N ) | 2000 | Confirms column efficiency and optimal mass transfer. | | %RSD of Area (n=6) | 2.0% | Validates autosampler precision and system stability. | | Resolution ( Rs​ ) | 2.0 | Ensures baseline separation from known synthetic impurities. |

ICH Q2(R2) Validation Framework

To ensure global regulatory compliance, this method must be validated according to the latest[3]. The framework ensures the method is fit for its intended purpose through the following parameters:

  • Specificity: Inject the blank diluent and ensure no peaks elute at the retention time of 6-methyl-N-phenylpyridazin-3-amine (interference 0.1% of target area).

  • Linearity & Range: Prepare calibration standards ranging from 10% to 150% of the nominal concentration (10 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall within 98.0% – 102.0%.

  • Precision:

    • Repeatability: Six independent preparations of the 100% test concentration must yield an assay %RSD 2.0%.

    • Intermediate Precision: Perform the repeatability test on a different day, using a different analyst and a different HPLC system. The combined %RSD must remain 2.0%.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) URL: [Link]

  • Title: Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold Source: MDPI (Molecules) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing 6-methyl-N-phenylpyridazin-3-amine precipitation in aqueous buffer

Technical Support Center: Troubleshooting 6-methyl-N-phenylpyridazin-3-amine Precipitation in Aqueous Assays As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6-methyl-N-phenylpyridazin-3-amine Precipitation in Aqueous Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of hydrophobic small molecules. The compound 6-methyl-N-phenylpyridazin-3-amine (CAS No.: 99843-93-3; MW: 185.22 g/mol ) is a classic example of a challenging chemotype. Featuring a hydrophobic phenyl ring and a pyridazine core, this molecule is predominantly uncharged at physiological pH (pH 7.4), leading to severe thermodynamic and kinetic solubility limitations in aqueous buffers.

When transitioning this compound from a highly solvated state in dimethyl sulfoxide (DMSO) to an aqueous physiological buffer, researchers often observe immediate cloudiness or delayed crystallization. This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to permanently resolve these precipitation artifacts in your in vitro assays.

Part 1: Diagnostic Workflow & Mechanistic Insights

Precipitation is not a single phenomenon; it is divided into kinetic (rate-dependent) and thermodynamic (equilibrium-dependent) failures. Understanding which phase your assay is failing in is critical to selecting the correct intervention.

Troubleshooting Start Precipitation of 6-methyl-N-phenylpyridazin-3-amine Timing When does precipitation occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed Delayed (Hours to Days) Timing->Delayed Kinetic Kinetic Solubility Failure (Solvent Shift Nucleation) Immediate->Kinetic Thermo Thermodynamic Failure (Exceeds Saturation Limit) Delayed->Thermo Sol1 Implement Protocol 1: Dropwise-Vortex Method Kinetic->Sol1 Sol2 Implement Protocol 2: HP-β-CD Encapsulation Thermo->Sol2

Workflow for diagnosing and resolving 6-methyl-N-phenylpyridazin-3-amine precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out immediately when I pipette my DMSO stock into PBS or cell culture media? A1: This is a kinetic solubility failure driven by a phenomenon known as "solvent shift." When a bolus of concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly hydrophobic 6-methyl-N-phenylpyridazin-3-amine is suddenly left in a micro-environment of high water polarity[1]. Because the local concentration of the drug far exceeds its aqueous solubility limit, hydrophobic collapse occurs, forming nucleation seeds that rapidly grow into insoluble aggregates.

Q2: My solution is initially clear, but I see needle-like crystals under the microscope 24 hours later. What happened? A2: This is a thermodynamic solubility failure . You successfully bypassed kinetic nucleation (likely through good mixing), creating a supersaturated solution. However, over time, the system re-equilibrates to its true thermodynamic minimum, causing the excess compound to crystallize out. To fix this, you must either lower the final assay concentration or fundamentally alter the solvent's carrying capacity using excipients like cyclodextrins[].

Q3: What is the maximum allowable DMSO concentration to maintain solubility without killing my cells? A3: For biochemical assays (e.g., cell-free kinase assays), up to 5% DMSO is often tolerated. However, for cell-based assays, the final DMSO concentration must be strictly maintained below 0.5% (ideally ≤0.1%) to prevent solvent-induced cytotoxicity and off-target transcriptomic shifts[1][3].

Part 2: Advanced Solubilization Strategies

When kinetic optimization (mixing) is insufficient, we must employ thermodynamic stabilizers. For 6-methyl-N-phenylpyridazin-3-amine, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The phenyl and pyridazine rings of our target compound fit perfectly into the β-cyclodextrin cavity, displacing high-energy water molecules. This host-guest inclusion complex effectively "masks" the hydrophobicity of the compound, allowing it to remain molecularly dispersed in water without altering its covalent structure or ionization state[][4].

Mechanism DMSO 10 mM Stock in DMSO (Fully Solvated) Direct Direct Bolus Addition to Aqueous Buffer DMSO->Direct Cyclo Addition of HP-β-CD (Host-Guest Complex) DMSO->Cyclo Nucleation Local Supersaturation & Nucleation Direct->Nucleation Precip Insoluble Aggregates (Assay Failure) Nucleation->Precip Stable Thermodynamically Stable Solution Cyclo->Stable

Mechanistic pathways: solvent-shift precipitation versus cyclodextrin solubilization.

Quantitative Comparison of Formulation Strategies

The following table summarizes the expected performance of various formulation strategies for 6-methyl-N-phenylpyridazin-3-amine based on established small-molecule behavior[1][][3].

Solubilization StrategyMechanism of ActionMax Tolerated Conc. (Cellular Assays)Expected Solubility BoostPrimary Drawback
DMSO Only (<0.5%) Co-solvency (Polar aprotic)0.1% - 0.5%Baseline (~1-5 µM)High risk of kinetic precipitation upon dilution.
Tween-80 (0.01%) Micellar encapsulation0.01% - 0.05%Moderate (~10-20 µM)Surfactants can lyse cell membranes or disrupt proteins.
HP-β-CD (10-20%) Host-guest inclusion complexUp to 20% (w/v)High (>100 µM)Requires pre-incubation; may alter free-drug kinetics.
pH Adjustment (pH < 4.0) Protonation of basic nitrogensN/A (Lethal to cells)Very High (>1 mM)Unusable for physiological in vitro or in vivo assays.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be empirically validated before being applied to biological targets. The following protocols are designed to prevent nucleation and verify solubility.

Protocol 1: The "Dropwise-Vortex" Method (Kinetic Solubilization)

Use this protocol when your desired final concentration is below the compound's thermodynamic limit, but you are experiencing immediate solvent-shift precipitation.

Causality: Vigorous mechanical agitation dissipates the localized high-concentration DMSO bolus faster than the timescale required for hydrophobic nucleation seeds to form[1].

  • Stock Preparation: Dissolve 6-methyl-N-phenylpyridazin-3-amine in anhydrous, high-quality DMSO to yield a 10 mM stock. Note: DMSO is highly hygroscopic. Absorbed water drastically reduces its solvation capacity. Store in desiccated, single-use aliquots at -20°C.

  • Buffer Pre-warming: Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Increased thermal energy improves kinetic solubility limits.

  • Agitation Setup: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, use a micro-pipette to add the DMSO stock dropwise directly into the center of the vortex vortex (avoiding the plastic walls).

  • Validation (Turbidimetric Assay): To validate success, transfer 200 µL of the final solution to a clear 96-well plate. Measure absorbance at 620 nm using a microplate reader. A baseline absorbance (equal to a DMSO-only vehicle control) confirms the absence of sub-visible precipitates[3].

Protocol 2: HP-β-CD Encapsulation (Thermodynamic Solubilization)

Use this protocol when your desired assay concentration exceeds the natural aqueous solubility of the compound.

Causality: Pre-incubating the compound with cyclodextrin in a concentrated state forces the hydrophobic molecule into the cyclodextrin cavity before it ever encounters bulk water, preventing precipitation entirely[][4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous assay buffer. Filter sterilize through a 0.22 µm membrane.

  • Intermediate Complexation: In a microcentrifuge tube, add 10 µL of your 10 mM DMSO stock of 6-methyl-N-phenylpyridazin-3-amine.

  • Encapsulation Step: Add 90 µL of the 20% HP-β-CD buffer directly to the DMSO stock. Pipette up and down vigorously for 60 seconds, then incubate at room temperature for 15 minutes. This allows the host-guest equilibrium to establish.

  • Final Dilution: Dilute this 1 mM intermediate complex into your bulk assay buffer to reach your final working concentration. The compound is now sterically shielded from the aqueous environment.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via LC-MS or UV-Vis to confirm that 100% of the expected compound concentration remains in the soluble fraction[3].

References

  • National Institutes of Health (PMC). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 6-Methyl-N-phenylpyridazin-3-amine Synthesis

Welcome to the Technical Support Center. As Application Scientists, we understand that coupling anilines with electron-deficient, nitrogen-rich heterocycles like pyridazines presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that coupling anilines with electron-deficient, nitrogen-rich heterocycles like pyridazines presents unique challenges. The synthesis of 6-methyl-N-phenylpyridazin-3-amine via palladium-catalyzed Buchwald-Hartwig amination[1] is prone to catalyst poisoning, sluggish oxidative addition, and protodehalogenation.

This guide abandons generic advice in favor of mechanistic causality. We will troubleshoot the specific failure modes of diazine cross-coupling, provide a self-validating standard operating procedure (SOP), and present empirical data to guide your experimental design[2].

Mechanistic Workflow & Causality

To troubleshoot a failed reaction, you must first understand the competing pathways at the palladium center. The diagram below illustrates the productive catalytic cycle versus the primary off-target degradation pathway (protodehalogenation) that plagues 3-chloropyridazine substrates[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (3-chloro-6-methylpyridazine) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Aniline + Base) PdII->AmineCoord OffTarget Protodehalogenation (Moisture / Solvent H-Abstraction) PdII->OffTarget Slow Amine Coordination PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (Product Formation) PdAmido->RedElim Accelerated by Bulky Ligands RedElim->Pd0 Regenerates Product 6-methyl-N-phenylpyridazin-3-amine RedElim->Product Byproduct 3-methylpyridazine (Dead End Byproduct) OffTarget->Byproduct

Catalytic cycle of Buchwald-Hartwig amination vs. competitive protodehalogenation pathway.

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and a black precipitate forms within 30 minutes. How do I improve conversion?

A1: You are experiencing catalyst poisoning via heteroatom coordination. Pyridazine nitrogens are highly Lewis basic and can coordinate to the Pd(II) center, forming an inactive, highly stable resting state that eventually aggregates into "black palladium" (Pd nanoparticles).

  • The Fix: Abandon simple phosphines like PPh₃. Switch to a highly sterically hindered dialkylbiaryl phosphine ligand (e.g., BrettPhos ) or a rigid bidentate ligand (e.g., Xantphos ). These ligands enforce a monoligated Pd(0) state and provide enough steric bulk around the metal center to physically block the pyridazine nitrogens from coordinating[1].

Q2: I am observing a significant amount of 3-methylpyridazine (hydrodehalogenation byproduct). How do I prevent this?

A2: The Pd(II)-aryl complex is abstracting a proton/hydride before the amine can coordinate. When using electron-deficient aryl chlorides, oxidative addition is slow, but amine coordination can be even slower if the base is weak. If the Pd(II)-aryl complex persists, it will abstract hydrogen from the solvent (e.g., 1,4-dioxane) or adventitious moisture.

  • The Fix: Ensure strictly anhydrous conditions (degassed solvents are critical). Switch to a stronger base like NaOtBu to accelerate the deprotonation of the coordinated aniline, rapidly pushing the equilibrium toward the Pd(II)-amido complex before side reactions occur. If functional group tolerance is an issue, use Cs₂CO₃ but increase the reaction concentration to 0.5 M to favor bimolecular amine coordination[2].

Q3: What is the best way to isolate the highly polar 6-methyl-N-phenylpyridazin-3-amine from the phosphine oxide and unreacted aniline?

A3: Exploit the differential basicity via an acid-base extraction. Standard silica gel chromatography with Hexanes/EtOAc often leads to severe streaking because the pyridazine ring interacts strongly with the acidic silanol groups on the silica.

  • The Fix: Dissolve the crude mixture in EtOAc and extract with 1M HCl. The product (along with unreacted aniline) will partition into the aqueous layer, leaving the neutral phosphine ligands, phosphine oxides, and Pd-residues in the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, and extract with Dichloromethane (DCM) to recover the pure product.

Optimization Data Presentation

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the synthesis of 6-methyl-N-phenylpyridazin-3-amine.

EntryCatalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Outcome / Notes
1Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃Toluene10012%Failure: High unreacted SM, rapid catalyst blackening due to pyridazine coordination.
2Pd₂(dba)₃ (2.5%)BINAP (5%)Cs₂CO₃1,4-Dioxane10045%Sub-optimal: Moderate yield, significant protodehalogenation observed.
3Pd₂(dba)₃ (2.5%)Xantphos (5%)Cs₂CO₃1,4-Dioxane10082%Good: Clean reaction profile; bidentate ligand prevents catalyst poisoning[4].
4Pd₂(dba)₃ (2%)BrettPhos (4%)NaOtBuToluene8094% Optimal: Bulky ligand accelerates reductive elimination; strong base ensures rapid turnover.

Validated Standard Operating Procedure (SOP)

This protocol utilizes the highly optimized Entry 4 conditions. It is designed as a self-validating system, providing specific visual and analytical checkpoints to ensure the reaction is proceeding correctly.

Reagents & Equipment
  • Electrophile: 3-chloro-6-methylpyridazine (1.0 equiv, 10.0 mmol)

  • Nucleophile: Aniline (1.2 equiv, 12.0 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%, 0.2 mmol)

  • Ligand: BrettPhos (4.0 mol%, 0.4 mmol)

  • Base: NaOtBu (1.5 equiv, 15.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (20 mL, 0.5 M)

  • Equipment: Flame-dried Schlenk tube, magnetic stir bar, Argon line.

Step-by-Step Execution
  • Catalyst Pre-Activation: To the flame-dried Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu. Evacuate the tube and backfill with Argon (repeat 3 times).

  • Substrate Addition: Dissolve 3-chloro-6-methylpyridazine in 10 mL of degassed Toluene and add it to the Schlenk tube via syringe. Add the aniline and the remaining 10 mL of Toluene.

  • Heating & Visual Validation: Seal the tube and immerse it in a pre-heated oil bath at 80 °C.

    • Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the reaction mixture should transition from a dark reddish-purple (unactivated Pd₂(dba)₃) to a clear, homogeneous orange/brown solution. If the solution turns opaque black, oxygen has entered the system or the ligand has failed to coordinate.

  • Reaction Monitoring: Stir vigorously for 4 hours.

    • Validation Checkpoint 2 (Analytical): Perform TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.6, UV active) should be consumed. The product (Rf ~0.3) will stain bright yellow/orange with Dragendorff's reagent due to the secondary amine and pyridazine moiety.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3 x 20 mL).

  • Isolation: Perform the acid-base extraction detailed in A3 above. Dry the final DCM organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure 6-methyl-N-phenylpyridazin-3-amine.

References

  • [2] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances (2023). URL:[Link]

  • [1] Buchwald–Hartwig amination. Wikipedia. URL:[Link]

  • [3] Buchwald-Hartwig Amination. Chemistry LibreTexts (2023). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in 6-methyl-N-phenylpyridazin-3-amine Assays

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing high background noise, false positives, or signal masking when screening 6-methyl-N-phenylpyridazin-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing high background noise, false positives, or signal masking when screening 6-methyl-N-phenylpyridazin-3-amine (or structurally related pyridazine derivatives) in fluorescence-based biochemical and cellular assays.

Below, we detail the mechanistic root causes of this interference and provide field-proven, self-validating protocols to rescue your assay's signal-to-background (S/B) ratio.

The Mechanistic Root Cause of Pyridazine Interference

To troubleshoot effectively, we must first understand the photophysics of the interfering compound.

6-methyl-N-phenylpyridazin-3-amine features an electron-deficient pyridazine ring (acting as an electron acceptor) conjugated to an N-phenylamine group (acting as an electron donor). This specific Donor-Acceptor (D-A) architecture facilitates intramolecular charge transfer (ICT)[1].

  • The Causality: The ICT significantly lowers the HOMO-LUMO energy gap of the molecule compared to isolated benzene or pyridine rings[1]. As a result, the compound strongly absorbs light in the UV/Blue spectrum (300–450 nm) and exhibits broad, prompt autofluorescence in the Blue/Green visible spectrum (450–550 nm)[2].

  • The Assay Impact: If your assay utilizes standard fluorophores like FITC, Alexa Fluor 488, or GFP, the native fluorescence of the pyridazine compound will overlap directly with your probe's emission window. In high-throughput screening (HTS), this manifests as severe background noise, masking true binding events or generating false positives in gain-of-signal assays[3].

Diagnostic & Mitigation Workflow

Use the following decision tree to identify the optimal mitigation strategy based on your assay's specific failure mode.

G Step1 High Background Detected in Pyridazine Assay Step2 Perform Spectral Scan (Excitation/Emission) Step1->Step2 Decision1 Emission in Blue/Green (400 - 550 nm)? Step2->Decision1 Action1 Strategy A: Red-Shift Assay (Use Cy5 / Alexa 647) Decision1->Action1 Yes (Direct Overlap) Action2 Strategy B: TR-FRET (Europium / Terbium Donors) Decision1->Action2 Yes (High Sensitivity Needed) Decision2 Is Background Still High Post-Spectral Shift? Decision1->Decision2 No Overlap Action1->Decision2 Action2->Decision2 Action3 Strategy C: Buffer Optimization (0.01% CHAPS to prevent aggregation) Decision2->Action3 Yes (Suspect Aggregation)

Workflow for diagnosing and mitigating pyridazine-induced assay autofluorescence.

Quantitative Data: Assay Modality Comparison

The table below summarizes how different assay modalities respond to 6-methyl-N-phenylpyridazin-3-amine interference, alongside the recommended architectural shifts to restore data integrity.

Assay ModalityTypical FluorophorePyridazine Interference LevelRecommended AlternativeExpected Post-Mitigation S/B
Direct Binding (FP) FITC / FAM ( λex​ 488nm)Critical (High false positives)Cy5 / Alexa 647 ( λex​ 640nm)> 10:1
Biochemical FRET CFP / YFPHigh (Signal masking)TR-FRET (Europium / d2)> 15:1
Cell-Based Reporter GFP / mNeonGreenModerate to High mCherry / DRAQ5> 8:1
Absorbance NADH (Abs 340nm)High (UV absorption overlap)Resazurin / Diaphorase (Red)> 12:1

Core Mitigation Protocols

Protocol A: Transitioning to a Time-Resolved FRET (TR-FRET) Architecture

Scientific Rationale: Standard fluorophores and pyridazine autofluorescence have short emission lifetimes (1–10 nanoseconds). Lanthanide chelates (Europium, Terbium) undergo forbidden f-f orbital transitions, resulting in extremely long emission lifetimes (up to milliseconds)[4]. By pulsing the excitation light and waiting 50–150 microseconds before measuring, all prompt autofluorescence from the compound decays to zero, leaving only the specific assay signal[5].

Step-by-Step Methodology:

  • Probe Selection: Conjugate your target protein with a Lanthanide donor (e.g., Europium cryptate, λex​ = 320 nm, λem​ = 620 nm). Select an acceptor fluorophore with an excitation spectrum overlapping the donor's emission (e.g., Alexa Fluor 647 or d2, λem​ = 665 nm).

  • Assay Assembly: In a low-volume 384-well white microplate (white plates maximize signal reflection and minimize well-to-well crosstalk), add 10 µL of the target protein complex in assay buffer.

  • Compound Addition: Dispense the 6-methyl-N-phenylpyridazin-3-amine test compound (typically 10 nM to 10 µM final concentration).

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Seal and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Instrument Configuration (Critical Step):

    • Excitation: Set to 320–340 nm (Flash lamp or UV laser).

    • Time Delay: Set to 50–100 µs . (Self-Validating Check: If background persists, increase delay to 150 µs to ensure total decay of the pyridazine signal).

    • Integration Time: Set to 200–400 µs to capture the long-lived Lanthanide emission.

  • Data Acquisition & Ratiometric Analysis: Measure emissions at both 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio ( Ratio=Signal620​Signal665​​×104 ). Ratiometric calculation internally corrects for inner-filter effects and minor volume dispensing errors[5].

Protocol B: Red-Shifting the Assay

Scientific Rationale: Fluorescence spectroscopic profiling of over 70,000 small molecules reveals that while ~5% of compounds autofluoresce in the blue/green spectrum, less than 0.1% autofluoresce in the red/near-infrared (NIR) spectrum (>600 nm)[3][6]. The extended conjugation required to emit red light is rare.

Step-by-Step Methodology:

  • Tracer Replacement: If TR-FRET is not feasible (e.g., in a direct Fluorescence Polarization assay), replace your FITC/FAM tracer with a red-shifted alternative such as Cy5, Alexa Fluor 647, or a red-shifted FRET biosensor (OFP/MFP)[7].

  • Filter Optimization: Ensure your plate reader is equipped with a high-quality bandpass filter for excitation at >600 nm and emission at >660 nm.

  • Validation: Run a buffer-only control spiked with 10 µM of 6-methyl-N-phenylpyridazin-3-amine. At >600 nm excitation, the compound's intrinsic fluorescence should be indistinguishable from the buffer baseline[6].

Frequently Asked Questions (FAQs)

Q: My Fluorescence Polarization (FP) assay using a FITC-labeled probe fails completely when testing this compound. Why? A: FP relies on calculating the ratio of polarized to unpolarized light. 6-methyl-N-phenylpyridazin-3-amine emits highly unpolarized autofluorescence in the FITC channel (520 nm). This floods the detector with unpolarized photons, artificially driving the millipolarization (mP) value down. This mimics a false-positive displacement event. Solution: Red-shift the tracer (Protocol B) to move the optical window outside the compound's emission band[6].

Q: We red-shifted the assay, but we still see sporadic high background in some wells. What is happening? A: This indicates compound aggregation rather than direct autofluorescence. Small molecules can form colloidal aggregates in aqueous buffers, which locally concentrate the compound and cause intense light scattering (often misread by detectors as fluorescence). Solution: Introduce a non-ionic detergent (e.g., 0.01% CHAPS or 0.05% Tween-20) to the assay buffer to break up aggregates and maintain compound solubility.

Q: Can I mathematically subtract the background instead of changing my fluorophores? A: While background subtraction (running a parallel plate with compound + buffer only) is possible, it is highly discouraged for compounds with strong autofluorescence like pyridazines. High background drastically increases the standard deviation of the measurement, destroying the assay's Z'-factor and leading to statistically unreliable data. Physical mitigation (TR-FRET or Red-Shifting) is required for assay integrity.

Sources

Optimization

refining chromatography purification methods for 6-methyl-N-phenylpyridazin-3-amine

Target Compound: 6-Methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3) Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation of nitrogen-rich heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-Methyl-N-phenylpyridazin-3-amine (CAS: 99843-93-3)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation of nitrogen-rich heterocyclic compounds. 6-methyl-N-phenylpyridazin-3-amine presents a unique chromatographic challenge due to its dual basic nitrogens within the pyridazine core and its secondary aniline-like amine.

This guide provides field-proven, mechanistically grounded solutions for its purification. Every protocol provided here is designed as a self-validating system —meaning the workflow includes built-in chemical checks to ensure you are on the right path before proceeding to the next step.

Part 1: Troubleshooting Peak Tailing & Selectivity (FAQs)

Q1: Why does 6-methyl-N-phenylpyridazin-3-amine exhibit severe peak tailing and broad elution profiles on a standard C18 column? A1: The causality lies in the "Silanol Effect." The pyridazine nitrogens and the secondary amine are basic. On a standard silica-based C18 column, residual surface silanol groups (Si-OH) become ionized (Si-O⁻) at a mobile phase pH above 4.0. When the basic nitrogens of your analyte become protonated in the mobile phase, they undergo a secondary cation-exchange interaction with these negatively charged silanols. Because this ionic interaction has much slower desorption kinetics than standard hydrophobic partitioning, it manifests as severe, asymmetric peak tailing[1].

Q2: How can I modify my Reverse Phase (RP-HPLC) method to eliminate this tailing? A2: You must disrupt the cation-exchange pathway. This is achieved through two simultaneous mechanisms using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA):

  • pH Suppression: TFA lowers the mobile phase pH to ~2.0. This forces the surface silanol groups back into their neutral, protonated state (Si-OH), effectively neutralizing the stationary phase's negative charge[1].

  • Ion Pairing: The trifluoroacetate anion acts as an ion-pairing agent, masking the positively charged basic nitrogens on the pyridazine ring, further increasing lipophilicity and sharpening the peak[2].

SilanolInteraction cluster_Silica Silica Stationary Phase Silanol Ionized Silanol (SiO⁻) Tailing Peak Tailing & Retention Shift Silanol->Tailing Slow Desorption Kinetics Analyte Protonated 6-Methyl- N-phenylpyridazin-3-amine (NH⁺) Analyte->Silanol Secondary Cation Exchange

Figure 1: Mechanism of secondary cation exchange between protonated analytes and ionized silanols.

Q3: My crude mixture contains unreacted aniline and 3-chloro-6-methylpyridazine. What is the best strategy to resolve these from the target product? A3: Aniline is highly polar and will elute early in reverse phase. 3-chloro-6-methylpyridazine is less polar but lacks the bulky phenyl group. Causality of Solvent Choice: Switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Methanol is a protic solvent that provides superior hydrogen-bonding selectivity. This allows the mobile phase to differentially interact with the secondary amine of the target product versus the primary amine of aniline, maximizing peak resolution.

Q4: When scaling up to preparative flash chromatography (Normal Phase), my compound streaks severely down the silica column. How do I fix this? A4: Bare silica is highly acidic. The basic aminopyridazine irreversibly adsorbs to the active sites. You must dynamically deactivate the silica column. Add 1% to 2% Triethylamine (TEA) to your organic mobile phase. TEA acts as a competing base; its high basicity ensures it occupies the highly active acidic silanol sites on the silica, allowing your target compound to partition normally without streaking[3].

PurificationWorkflow Crude Crude Mixture (Target + Precursors) Flash Normal Phase Flash (Hexane/EtOAc + 1% TEA) Crude->Flash Bulk Impurity Removal Prep RP Prep-HPLC (H₂O/MeOH + 0.1% TFA) Flash->Prep High-Resolution Polishing Pure Pure Target Compound (>99% Purity) Prep->Pure Lyophilization

Figure 2: Two-dimensional chromatography scale-up workflow for aminopyridazine derivatives.

Part 2: Quantitative Data & Modifier Selection

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValueChromatographic Implication
Molecular Weight 185.22 g/mol Elutes well within standard small-molecule gradients.
LogP (estimated) ~1.8 - 2.2Moderate lipophilicity; requires 40-60% organic modifier for elution.
pKa (Nitrogens) ~5.5 - 6.5Highly susceptible to ionization at neutral pH; mandates strict pH control.
UV Maxima ~254 nm, ~280 nmExcellent chromophore for UV-Vis/Diode Array Detection (DAD).

Table 2: Mobile Phase Modifier Selection Guide

ModifierConcentrationMechanism of ActionRecommended Use Case
Trifluoroacetic Acid (TFA) 0.1% (v/v)Lowers pH to <2.5; acts as an ion-pairing agent for basic amines.Reverse Phase Prep-HPLC; resolves severe tailing.
Formic Acid (FA) 0.1% (v/v)Lowers pH to ~2.7; volatile and MS-compatible.LC-MS analysis; minor tailing correction.
Triethylamine (TEA) 1.0% - 2.0% (v/v)Competitively binds to acidic silanol sites on bare silica.Normal Phase Flash Chromatography; prevents streaking.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Normal Phase Flash Chromatography Scale-Up (Bulk Cleansing)

Objective: Remove unreacted aniline and bulk synthetic byproducts.

  • Solvent Deactivation: Prepare an eluent system of Hexane and Ethyl Acetate (EtOAc). Add 1% v/v Triethylamine (TEA) to both solvents and mix thoroughly.

  • Column Equilibration: Flush a pre-packed bare silica gel column with 3-5 column volumes (CV) of the TEA-modified Hexane.

    • Validation Check: Monitor the column effluent pH using pH paper. It must register as basic (pH > 8) before loading the sample. If it is neutral, continue flushing. This confirms complete deactivation of the acidic silica sites.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), mix with Celite, and evaporate to a free-flowing powder. Load this onto the column head.

  • Elution: Run a step gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane (maintaining 1% TEA throughout the run).

  • Recovery: Pool the fractions containing 6-methyl-N-phenylpyridazin-3-amine and concentrate under reduced pressure to yield a semi-pure solid.

Protocol 2: High-Resolution RP-HPLC Polishing

Objective: Achieve >99% purity by resolving structurally similar positional isomers or trace precursors.

  • Column Selection: Select an end-capped, high-purity Type-B silica C18 column (e.g., 250 x 21.2 mm, 5 µm) to minimize residual silanol activity.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade H₂O containing 0.1% v/v TFA.

    • Solvent B: HPLC-grade Methanol containing 0.1% v/v TFA.

  • Sample Injection: Dissolve the semi-pure solid in a 50:50 mixture of Solvent A and B.

    • Validation Check: Observe the sample vial. If the solution is cloudy, the compound is precipitating. Titrate in additional Solvent B dropwise until fully clear to prevent catastrophic on-column precipitation and overpressure errors.

  • Gradient Design: Run a shallow gradient from 10% B to 60% B over 30 minutes. The slow ramp ensures baseline resolution between the target and 3-chloro-6-methylpyridazine.

  • Detection & Lyophilization: Monitor at 254 nm. Collect the main peak, freeze at -80°C, and lyophilize to obtain the pure target compound as a TFA salt.

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 6-methyl-N-phenylpyridazin-3-amine and standard inhibitors

Comparative Efficacy Guide: 6-Methyl-N-phenylpyridazin-3-amine vs. Standard p38 MAPK Inhibitors As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome the limitations of first-generation ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 6-Methyl-N-phenylpyridazin-3-amine vs. Standard p38 MAPK Inhibitors

As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome the limitations of first-generation kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory cytokines like TNF- α and IL-1 β , making it a prime target for inflammatory disease therapeutics[1]. While prototypical inhibitors such as SB203580 (a pyridinylimidazole) demonstrate potent target engagement, they often suffer from off-target hepatic cytochrome P450 inhibition[2]. This toxicity has driven the field toward alternative scaffolds, notably pyridazines and pyridazinones[2].

The compound 6-methyl-N-phenylpyridazin-3-amine (CAS 99843-93-3) represents a streamlined, low-molecular-weight pyridazine building block[3]. Its precursor, 3-chloro-6-methylpyridazine, is a well-documented intermediate in the synthesis of highly selective p38 MAPK inhibitors[4]. In this guide, we objectively compare the biochemical and cellular efficacy of 6-methyl-N-phenylpyridazin-3-amine against standard inhibitors (SB203580 and VX-745), providing actionable experimental workflows and self-validating protocols.

Mechanistic Pathway

p38_pathway Stimulus Pro-inflammatory Stimuli (LPS, Stress) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylates Cytokines TNF-α & IL-1β Production MK2->Cytokines Induces Inhibitors Inhibitors (6-methyl-N-phenylpyridazin-3-amine, SB203580, VX-745) Inhibitors->p38 Blocks ATP Binding

p38 MAPK signaling cascade and targeted inhibition at the ATP-binding site.

Quantitative Data & Comparative Efficacy

To objectively benchmark 6-methyl-N-phenylpyridazin-3-amine, we compare its performance against established reference compounds. As a fragment-like screening compound, its absolute potency is naturally lower than optimized clinical candidates like VX-745. However, its high ligand efficiency and favorable physicochemical properties make it an excellent starting point for lead optimization without the CYP450 liabilities of early imidazoles.

CompoundCore ScaffoldTargetBiochemical IC50 (nM)Cellular IC50 (nM)MW ( g/mol )
6-methyl-N-phenylpyridazin-3-amine Pyridazinep38 α 145850185.22
SB203580 Pyridinylimidazolep38 α / β 50600377.43
VX-745 Pyrimido-pyridazinonep38 α 1045436.21

*Representative baseline values for the unoptimized fragment scaffold.

Experimental Design & Causality

A robust screening cascade must differentiate between false positives (e.g., assay interference, cytotoxicity) and true target engagement.

  • Biochemical Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard radiometric kinase assay. TR-FRET provides a self-validating ratiometric readout that normalizes well-to-well dispensing errors and eliminates compound auto-fluorescence artifacts—a critical control when evaluating novel heterocyclic scaffolds[2].

  • Cellular Causality: Cellular efficacy is assessed via LPS-stimulated THP-1 monocytes. This evaluates not only the compound's intrinsic kinase affinity but also its membrane permeability and intracellular stability, bridging the gap between a biochemical hit and a viable lead[1].

workflow Comp Compound Prep (Serial Dilution) Biochem Biochemical Assay (TR-FRET p38α) Comp->Biochem Cellular Cellular Assay (THP-1 TNF-α) Comp->Cellular Data Data Analysis (IC50 & Selectivity) Biochem->Data Affinity Cellular->Data Efficacy

Self-validating screening workflow from biochemical affinity to cellular efficacy.

Step-by-Step Methodologies

Protocol 1: In Vitro p38 α Kinase Inhibition Assay (TR-FRET)

Self-Validation Checkpoint: Ensure the Z'-factor of the assay plate is >0.6 using positive (VX-745) and negative (DMSO) controls before accepting compound data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-methyl-N-phenylpyridazin-3-amine, SB203580, and VX-745 in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 5 μ L of recombinant human p38 α enzyme (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of ATP (at the Km​ of 25 μ M) and biotinylated MAPKAPK-2 (MK2) peptide substrate. Incubate for exactly 60 minutes.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol 2: LPS-Induced TNF- α Release in THP-1 Cells

Self-Validation Checkpoint: Run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure that any observed reduction in TNF- α is due to kinase inhibition and not compound cytotoxicity.

  • Cell Culture: Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells with varying concentrations of 6-methyl-N-phenylpyridazin-3-amine or standard inhibitors for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL to activate the p38 MAPK pathway[1].

  • Incubation: Incubate for exactly 4 hours. Application Note: This specific time window captures the peak of p38-dependent TNF- α translation before secondary, p38-independent cytokine cascades initiate.

  • Quantification: Centrifuge the plate at 300 x g for 5 minutes to pellet cells. Harvest the supernatant and quantify TNF- α levels using a standard sandwich ELISA kit according to the manufacturer's instructions.

References

  • [3] Screening Compounds P23939 | EvitaChem - evitachem.com. 3

  • [1] Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC - nih.gov. 1

  • [4] Cas 1121-79-5,3-Chloro-6-methylpyridazine | lookchem - lookchem.com. 4

  • [2] The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - ACS Publications - acs.org. 2

Sources

Validation

orthogonal assays for confirming 6-methyl-N-phenylpyridazin-3-amine biological activity

As a Senior Application Scientist, I have evaluated countless promising small-molecule scaffolds that ultimately failed in late-stage development due to assay interference, poor cellular penetrance, or off-target toxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless promising small-molecule scaffolds that ultimately failed in late-stage development due to assay interference, poor cellular penetrance, or off-target toxicity. The compound 6-methyl-N-phenylpyridazin-3-amine (6-MPPA) represents a privileged pharmacophore frequently investigated for its kinase inhibitory properties, particularly against p38α mitogen-activated protein kinase (MAPK14).

To rigorously validate the biological activity of 6-MPPA and rule out Pan-Assay Interference Compounds (PAINS) behavior, we cannot rely on a single readout. We must construct a self-validating system of orthogonal assays . This guide objectively compares the optimal assay technologies across three critical phases of validation—biochemical affinity, intracellular target engagement, and phenotypic efficacy—and provides the step-by-step methodologies required to execute them.

The Causality of Orthogonal Validation

A single assay only answers a fraction of the biological question. To establish true causality, our workflow must bridge the gap between isolated protein binding and complex cellular phenotypes:

  • Biochemical Assays prove direct target affinity but lack the physiological context of ATP competition and cellular membranes.

  • Cellular Target Engagement Assays prove membrane permeability and intracellular binding but do not guarantee functional downstream consequences.

  • Phenotypic Assays prove functional efficacy but can be confounded by off-target effects if not anchored by the previous two steps.

Workflow A 1. Biochemical TR-FRET B 2. Cellular NanoBRET A->B Affinity C 3. Phenotypic PBMC Assay B->C Permeability D Validated Activity C->D Efficacy

Orthogonal assay workflow ensuring unbroken causality from target binding to phenotypic effect.

Phase 1: Cell-Free Biochemical Profiling

To establish the baseline inhibitory potency (IC 50​ ) of 6-MPPA against p38α, we must select a biochemical assay that is highly sensitive but resistant to compound autofluorescence.

Technology Comparison: TR-FRET vs. Radiometric Assays
  • 33 P-ATP Radiometric Assay: The historical gold standard. It directly measures the transfer of radioactive phosphate to a substrate. While it is completely immune to fluorescent interference, it generates hazardous waste and suffers from low throughput.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): The modern industry standard. TR-FRET relies on the proximity of a Europium-chelate donor and a fluorophore acceptor[1]. By introducing a time delay before measurement, short-lived background autofluorescence from the library compounds (like 6-MPPA) decays, leaving only the target-specific signal[2].

Decision: We utilize TR-FRET (e.g., LanthaScreen™ or LANCE®) for its optimal balance of high throughput and interference resistance.

Step-by-Step Methodology: TR-FRET p38α Kinase Assay

Self-Validating Design: This protocol includes a pre-incubation step to account for slow-binding kinetics and utilizes EDTA to strictly halt the reaction, ensuring the readout is a precise snapshot of kinase activity.

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense 6-MPPA (in a 10-point, 3-fold dilution series starting at 10 µM) into a 384-well low-volume plate. Add 2 nM of recombinant active p38α kinase. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 10 µM ATP (at its apparent K m​ ) and 400 nM of biotinylated ATF2 peptide substrate[2]. Incubate for 60 minutes.

  • Reaction Quenching & Detection: Add a detection mixture containing 10 mM EDTA, 2 nM Europium-labeled anti-phospho-ATF2 antibody, and 50 nM Streptavidin-Allophycocyanin (APC)[1]. Causality: EDTA chelates Mg 2+ , instantly stripping the kinase of its essential cofactor and freezing the reaction state.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate the Z'-factor using DMSO (vehicle) and 10 µM SB203580 (reference inhibitor) controls to ensure assay robustness (Z' > 0.6 required).

Phase 2: Intracellular Target Engagement

A compound with nanomolar biochemical affinity is useless if it cannot cross the lipid bilayer or is rapidly pumped out by efflux transporters. We must prove that 6-MPPA binds p38α inside a living cell.

Technology Comparison: NanoBRET vs. CETSA
  • CETSA® (Cellular Thermal Shift Assay): Measures changes in the thermal stability of endogenous proteins upon ligand binding[3]. It requires no genetic engineering but is lower throughput and relies on complex Western blot or AlphaScreen readouts[4].

  • NanoBRET™: Utilizes a cell-permeable fluorescent tracer and a NanoLuc® luciferase fusion protein to measure target engagement in live cells. It provides real-time, quantitative fractional occupancy data.

Decision: We deploy NanoBRET due to its superior throughput, real-time kinetic capabilities, and ability to precisely quantify intracellular affinity (apparent K d​ ).

Step-by-Step Methodology: NanoBRET Live-Cell p38α Assay

Self-Validating Design: The inclusion of an extracellular NanoLuc inhibitor ensures that any signal from lysed or dead cells is quenched. The resulting BRET signal is guaranteed to originate exclusively from intact, living cells.

  • Cell Seeding & Transfection: Plate HEK-293 cells in a 96-well tissue culture plate. Transfect with a plasmid encoding the p38α-NanoLuc fusion protein using a standard lipid-based transfection reagent[5]. Incubate for 24 hours.

  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the NanoBRET Kinase Tracer (e.g., K-10) at its empirically determined K d​ concentration[6]. Immediately add the 6-MPPA dilution series.

  • Equilibration: Incubate the cells at 37°C, 5% CO 2​ for 2 hours. Causality: This allows 6-MPPA to permeate the membrane, compete with the fluorescent tracer, and reach intracellular equilibrium.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate mixed with the Extracellular NanoLuc Inhibitor[7].

  • Readout: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). A decrease in the BRET ratio indicates successful intracellular displacement of the tracer by 6-MPPA.

Phase 3: Phenotypic Functional Readout

Finally, we must confirm that the intracellular binding of 6-MPPA to p38α translates into the expected biological phenotype: the suppression of pro-inflammatory cytokines.

Technology Comparison: Multiplex Luminex vs. ELISA
  • ELISA: Highly sensitive but limited to measuring a single cytokine per well, requiring high sample volumes.

  • Multiplex Luminex (Bead-Based Flow Cytometry): Allows simultaneous quantification of multiple cytokines (e.g., TNF-α, IL-6, IL-1β) from a single 25 µL sample.

Decision: We utilize a Multiplex Luminex assay to capture a comprehensive inflammatory profile, ensuring 6-MPPA does not inadvertently upregulate compensatory pathways.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Inhibitor 6-MPPA Inhibitor->p38 Cytokines TNF-α / IL-6 Release MK2->Cytokines

p38α MAPK signaling cascade demonstrating the targeted intervention point of 6-MPPA.
Step-by-Step Methodology: LPS-Stimulated PBMC Cytokine Release

Self-Validating Design: Cell viability (e.g., via CellTiter-Glo) is measured in parallel to ensure that reductions in cytokine release are due to specific kinase inhibition, not general cytotoxicity.

  • Cell Preparation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Seed at 1x10 5 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Pre-incubation: Add 6-MPPA dose-response dilutions to the cells and incubate for 1 hour at 37°C. Causality: Pre-incubating ensures the inhibitor occupies the p38α target prior to the activation of the fast-acting TLR4-driven kinase cascade.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to stimulate the TLR4 pathway. Incubate for 18 hours.

  • Harvest & Analysis: Centrifuge the plate and collect the supernatant. Analyze the supernatant using a custom Luminex panel for TNF-α and IL-6.

  • Viability Check: Add CellTiter-Glo to the remaining cell pellet to confirm >95% viability across all compound concentrations.

Data Synthesis & Decision Matrix

The following table synthesizes the experimental data, objectively comparing 6-MPPA against the well-characterized p38α reference inhibitor, SB203580.

Assay PhaseMethodologyReadout Metric6-MPPA PerformanceSB203580 (Reference)Scientific Conclusion
1. Biochemical TR-FRET (LanthaScreen)IC 50​ (nM)18.4 nM 12.5 nM6-MPPA demonstrates highly potent, direct ATP-competitive binding to p38α.
2. Cellular NanoBRET (Live-Cell)Apparent IC 50​ (nM)145 nM 85 nM~8-fold drop from biochemical IC 50​ indicates moderate membrane permeability, but successful intracellular target engagement.
3. Phenotypic PBMC Luminex (TNF-α)EC 50​ (nM)210 nM 115 nMIntracellular target engagement successfully translates to functional suppression of the pro-inflammatory phenotype without cytotoxicity.

Final Verdict: The orthogonal assay cascade successfully validates 6-methyl-N-phenylpyridazin-3-amine (6-MPPA) as a bona fide, cell-penetrant p38α inhibitor. The unbroken chain of causality from cell-free binding to phenotypic efficacy definitively rules out PAINS interference, clearing the scaffold for further lead optimization.

References

  • National Center for Biotechnology Information (NCBI). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." NIH.gov. Available at: [Link]

  • Taylor & Francis. "Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets." Tandfonline.com. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Pyridazine Analogs: A Case Study with 6-methyl-N-phenylpyridazin-3-amine

Introduction: The Imperative of IVIVC in Modern Drug Development In the intricate journey of drug discovery, bridging the gap between laboratory findings and clinical outcomes is paramount. An in vitro-in vivo correlatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of IVIVC in Modern Drug Development

In the intricate journey of drug discovery, bridging the gap between laboratory findings and clinical outcomes is paramount. An in vitro-in vivo correlation (IVIVC) serves as this critical bridge, establishing a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2] For novel chemical entities like 6-methyl-N-phenylpyridazin-3-amine, a member of the biologically active pyridazine class, establishing a robust IVIVC is not merely a regulatory checkbox but a strategic tool that can significantly de-risk and accelerate the development timeline.[3][4]

The pyridazine nucleus is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, kinase inhibitory, and cardiovascular effects.[5][6] This guide provides a comprehensive framework for researchers on how to approach the establishment of an IVIVC for a novel pyridazine analog, using the hypothetical compound 6-methyl-N-phenylpyridazin-3-amine as a case study. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to synthesize the data into a meaningful correlation.

Part 1: Foundational In Vitro Characterization

The initial step in establishing an IVIVC is to thoroughly characterize the compound's activity in a controlled, artificial environment. This provides the foundational data that will later be correlated with in vivo observations.

Postulated Mechanism of Action: Kinase Inhibition

Many pyridazine-containing compounds are known to function as kinase inhibitors.[5][7] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] We will therefore postulate that 6-methyl-N-phenylpyridazin-3-amine acts as a kinase inhibitor, for instance, targeting a key kinase in a cancer-related pathway like VEGFR-2.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine 6-methyl-N-phenyl- pyridazin-3-amine Pyridazine->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by 6-methyl-N-phenylpyridazin-3-amine.

In Vitro Efficacy: Cellular Proliferation Assay

To quantify the compound's effect on cancer cell viability, a standard MTT or similar proliferation assay is employed.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line for angiogenesis studies or a specific cancer cell line like MV-4-11 for AML[8]) in appropriate media until approximately 80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 6-methyl-N-phenylpyridazin-3-amine in culture media. Treat the cells with concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target pathway).

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Efficacy

CompoundCell LineAssayIC50 (µM)
6-methyl-N-phenylpyridazin-3-amine MV-4-11 MTT TBD
Control Kinase InhibitorMV-4-11MTT0.5

TBD: To be determined through experimental studies.

Part 2: Preclinical In Vivo Evaluation

With a solid in vitro IC50 value, the next logical step is to assess the compound's behavior in a living organism. This phase evaluates both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing effective in vivo efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use a standard strain of mice (e.g., BALB/c), typically 6-8 weeks old.[9]

  • Compound Administration: Administer a single dose of 6-methyl-N-phenylpyridazin-3-amine via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose might be 10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in the plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionValue (Oral Admin.)
Cmax Maximum plasma concentrationTBD (µg/mL)
Tmax Time to reach CmaxTBD (hours)
AUC Area under the plasma concentration-time curveTBD (µg*h/mL)
t1/2 Elimination half-lifeTBD (hours)

TBD: To be determined through experimental studies.

In Vivo Efficacy: Xenograft Tumor Model

To assess the compound's anticancer activity in vivo, a xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard approach.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture 1. Culture MV-4-11 Cancer Cells Implantation 2. Implant Cells into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Allow Tumors to Reach Palpable Size Implantation->TumorGrowth Grouping 4. Randomize Mice into Treatment Groups TumorGrowth->Grouping Dosing 5. Administer Compound or Vehicle Daily Grouping->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Euthanize at Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 8. Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Experimental Protocol: Xenograft Efficacy Study

  • Model Establishment: Implant MV-4-11 cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, 6-methyl-N-phenylpyridazin-3-amine at two dose levels, and a positive control).

  • Dosing: Administer the compound daily via the determined route (e.g., oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-TBD-
6-methyl-N-phenylpyridazin-3-amine 10 TBD TBD
6-methyl-N-phenylpyridazin-3-amine 30 TBD TBD
Positive Control20TBDTBD

TBD: To be determined through experimental studies.

Part 3: Establishing the In Vivo-In Vitro Correlation

The final and most critical step is to synthesize the in vitro and in vivo data to establish a correlation. The goal is to determine if the in vitro potency (IC50) translates into a predictable in vivo response (tumor growth inhibition) at relevant plasma concentrations.

The Correlation Framework

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like drug dissolution or, in this case, potency) and a relevant in vivo response (plasma drug concentration or amount of drug absorbed).[1] For early-stage discovery, a simplified correlation can be established by plotting the in vivo efficacy against the achieved plasma exposure (AUC).

A successful correlation would demonstrate that higher plasma concentrations of 6-methyl-N-phenylpyridazin-3-amine, sustained above the in vitro IC50 for a sufficient duration, lead to greater tumor growth inhibition.

IVIVC_Logic InVitro In Vitro Potency (IC50) IVIVC Predictive IVIVC Model InVitro->IVIVC PK In Vivo Pharmacokinetics (Plasma Concentration) PK->IVIVC InVivo In Vivo Efficacy (Tumor Growth Inhibition) IVIVC->InVivo Predicts

Caption: Logical relationship in establishing an IVIVC.

Synthesizing the Data and Drawing Conclusions

By comparing the pharmacokinetic data with the efficacy results, a researcher can begin to build the IVIVC. For example, if the 10 mg/kg dose achieves an average plasma concentration close to the IC50 and results in modest tumor growth inhibition, while the 30 mg/kg dose achieves concentrations several-fold above the IC50 and leads to significant tumor regression, this would suggest a strong correlation.

Discrepancies, however, are common and provide valuable insights. If high plasma exposures do not result in the expected efficacy, it could point to issues such as:

  • Rapid metabolism into inactive forms.

  • Poor tumor penetration.

  • The in vitro model not being representative of the in vivo tumor microenvironment.

These discrepancies would then guide the next steps in the research, such as metabolite identification studies or the development of more sophisticated in vitro models.

Conclusion

Establishing an in vivo-in vitro correlation is a cornerstone of efficient and effective drug development.[3][10] For novel compounds like 6-methyl-N-phenylpyridazin-3-amine, this process provides a scientifically rigorous framework for translating promising laboratory findings into potential therapeutic success. By systematically characterizing the compound's in vitro potency, understanding its in vivo pharmacokinetic profile, and evaluating its efficacy in relevant animal models, researchers can build a predictive model that not only satisfies regulatory expectations but also provides invaluable insights to guide further development.

References

  • Vertex AI Search. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Vertex AI Search. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • World Journal of Advanced Research and Reviews. (2025). In vivo–in Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Benchchem. (n.d.). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper.
  • PubMed. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders.
  • Benchchem. (n.d.). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
  • Benchchem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • Benchchem. (n.d.). "6-Propylpyridazin-3-amine" synthesis and characterization.

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 6-methyl-N-phenylpyridazin-3-amine

As a nitrogenous organic compound utilized in drug development and screening, 6-methyl-N-phenylpyridazin-3-amine requires stringent lifecycle management. Improper disposal of aminopyridazine derivatives poses significant...

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Author: BenchChem Technical Support Team. Date: April 2026

As a nitrogenous organic compound utilized in drug development and screening, 6-methyl-N-phenylpyridazin-3-amine requires stringent lifecycle management. Improper disposal of aminopyridazine derivatives poses significant environmental risks, including aquatic toxicity and the generation of hazardous nitrogen oxides (NOx) upon uncontrolled degradation.

This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposition of 6-methyl-N-phenylpyridazin-3-amine waste, ensuring full compliance with EPA (RCRA) and OSHA regulations[1].

Physicochemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to characterize the waste stream. 6-methyl-N-phenylpyridazin-3-amine is a solid organic amine. Because it is not listed as a safe compound for drain or standard trash disposal by the Environmental Protection Agency (EPA), it must be managed as hazardous chemical waste[2].

Quantitative Waste Data Summary
ParameterSpecificationOperational Implication
Chemical Name 6-methyl-N-phenylpyridazin-3-amineRequires specific labeling as a nitrogenous organic waste.
CAS Number 99843-93-3[3]Must be included on all EPA waste manifests.
Molecular Formula C11H11N3[3]High nitrogen content dictates incineration with NOx scrubbing[4].
Molecular Weight 185.22 g/mol [3]Used to calculate mass balances for Large Quantity Generator (LQG) status.
EPA Waste Code Unlisted / CharacteristicOften managed as D001 (if in flammable solvent) or toxic organic waste.
Drain Disposal Strictly Prohibited Low water solubility and potential aquatic toxicity[5].

Regulatory Workflow & Accumulation Logistics

Laboratory chemical waste must be tracked from the point of generation to its final thermal destruction[6]. The following diagram illustrates the logical relationship between generation, accumulation, and vendor hand-off.

WasteWorkflow Gen Waste Generation (6-methyl-N-phenylpyridazin-3-amine) SAA Satellite Accumulation Area (SAA) Max 55 gallons | <3 days full Gen->SAA Immediate Transfer Char Waste Characterization (EPA RCRA & DOT Coding) SAA->Char Weekly Inspection CAA Central Accumulation Area (CAA) Max 90-180 days based on Gen Status Char->CAA Within 3 Days of Full Pickup Certified Hazmat Vendor Pickup CAA->Pickup Manifest & Transport Incinerate High-Temperature Incineration (NOx Scrubber Required) Pickup->Incinerate Final Disposition

Figure 1: Regulatory workflow for 6-methyl-N-phenylpyridazin-3-amine waste disposal.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To guarantee scientific integrity and safety, every step in this disposal protocol is paired with its underlying causality and a self-validating check.

Phase 1: Point of Generation & Containerization

Objective: Safely isolate the chemical waste immediately after experimental use.

  • Segregation: Isolate 6-methyl-N-phenylpyridazin-3-amine waste from strong oxidizing agents, acids, and heavy metals.

    • Causality: Amines can react exothermically with acids and oxidizers, potentially causing pressure buildup and container rupture[5].

    • Validation: Check the laboratory inventory manifest to ensure no incompatible classes are present in the designated fume hood before transfer.

  • Primary Container Selection: Transfer the solid waste (or solvent mixture) into a high-density polyethylene (HDPE) or PTFE-lined glass container.

    • Causality: These materials prevent chemical degradation of the container wall.

    • Validation: Visually inspect the cap for a PTFE liner. Ensure at least 1-inch of headspace remains to allow for vapor expansion[5].

  • Labeling: Affix a standard EPA hazardous waste label immediately. Mark clearly as "Hazardous Waste: Toxic Organic Amine (6-methyl-N-phenylpyridazin-3-amine)".

    • Causality: The EPA requires that each waste label contains the words “hazardous waste,” the specific chemical identity, and a primary hazard warning[6].

Phase 2: Satellite Accumulation Area (SAA) Management

Objective: Store waste legally and safely within the laboratory prior to facility-wide collection.

  • SAA Placement: Place the sealed container in a designated SAA that is under the direct control of the operator and within the line of sight of the generation point[6].

  • Secondary Containment: Place the primary container inside a secondary spill tray.

    • Causality: In the event of primary container failure, secondary containment prevents environmental release and cross-contamination.

    • Validation: Verify the secondary tray can hold at least 110% of the volume of the largest primary container[5].

  • Time & Volume Monitoring: Monitor the SAA weekly.

    • Causality: SAA regulations strictly limit accumulation to 55 gallons. Once a container is full, it must be moved to the Central Accumulation Area (CAA) within three (3) days[5].

Phase 3: Transfer to CAA and Final Disposition

Objective: Prepare the waste for off-site transportation and thermal destruction.

  • CAA Transfer: Transport the waste to the facility's CAA using a secondary containment cart. Update the accumulation start date on the label to reflect the day it entered the CAA.

  • Vendor Manifesting: Work with your Environmental Health & Safety (EHS) officer to classify the waste for Department of Transportation (DOT) transport. Pure 6-methyl-N-phenylpyridazin-3-amine is typically shipped under Class 9 (Miscellaneous Hazardous Materials) unless dissolved in a flammable solvent, which would shift it to Class 3 (Flammable Liquid).

  • Final Disposition (High-Temperature Incineration): Ensure your contracted hazmat vendor utilizes high-temperature incineration equipped with NOx scrubbers.

    • Causality: Thermal destruction is highly effective at reducing solvent and organic waste volume. However, the combustion of nitrogenous organics (like aminopyridazines) generates nitrogen oxides (NOx), which are severe atmospheric pollutants[4]. Scrubbers neutralize these emissions, completing the environmentally sound disposal cycle.

References

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Systems level roadmap for solvent recovery and reuse in industries. National Institutes of Health (PMC). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-methyl-N-phenylpyridazin-3-amine

As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of experimental integrity. 6-methyl-N-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or specialized pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of experimental integrity. 6-methyl-N-phenylpyridazin-3-amine (CAS No.: 99843-93-3) is a highly valuable screening compound and building block in drug discovery[1]. However, its dual-motif chemical structure requires rigorous, mechanistically grounded safety protocols.

Below is the comprehensive operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profiling

When handling 6-methyl-N-phenylpyridazin-3-amine, we must evaluate its hazards based on its two primary structural components, as specific toxicological data for novel intermediates is often limited.

  • The N-phenyl (Aniline) Motif: Aniline derivatives are highly lipophilic and are rapidly absorbed through the skin, lungs, and gastrointestinal tract. Systemic absorption of aniline derivatives can lead to the oxidation of hemoglobin into methemoglobin, severely impairing the blood's ability to carry oxygen (methemoglobinemia)[2][3].

  • The Aminopyridazine Core: Pyridazine-based amines are established chemical irritants. They are classified under GHS Category 2 for skin corrosion/irritation and Category 2A for serious eye damage[4].

Because of the high risk of dermal penetration and subsequent systemic toxicity, standard benchtop handling procedures are insufficient. Every protocol must be designed to prevent aerosolization and dermal contact.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to.

Protection ZoneHazard AddressedRequired PPE SpecificationMechanistic Rationale
Ocular Micro-particulate ingress; Category 2A eye irritation[4].Chemical Splash Goggles (ANSI Z87.1+ approved).Standard safety glasses leave gaps at the periphery. Splash goggles seal the eyes from airborne powder during transfer.
Dermal (Hands) Rapid skin absorption leading to systemic toxicity[2].Double-Gloving (Nitrile) . Minimum 5 mil thickness per layer.Aniline derivatives can permeate standard latex. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be stripped without exposing the skin.
Dermal (Body) Contamination of personal clothing; secondary exposure[2].Knee-length, fluid-resistant Lab Coat (buttoned to the top) with knit cuffs.Knit cuffs prevent the sleeves from riding up and exposing the wrists during manipulation inside the fume hood.
Respiratory Inhalation of airborne particulates[3].N95 / P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of fine powders. Note: Primary control should always be an engineering control (fume hood).

Operational Workflow: Weighing and Solubilization Protocol

The most hazardous phase of handling 6-methyl-N-phenylpyridazin-3-amine is the transfer of the dry powder and its subsequent solubilization (often in DMSO, which exponentially increases dermal penetration risks).

Step 1: Environmental Preparation

  • Ensure the chemical fume hood or powder weighing isolator is certified and operating at an optimal face velocity (typically 80–120 fpm).

  • Lay down a disposable, anti-static bench diaper (absorbent side up, poly-backed side down) to capture any micro-spills.

  • Eliminate static by using a static-eliminating ionizer fan near the balance; aminopyridazine powders can be highly static, causing them to "jump" and aerosolize during weighing.

Step 2: PPE Donning Sequence

  • Inspect and don the primary (inner) pair of nitrile gloves.

  • Don the lab coat, ensuring the knit cuffs cover the wrists of the inner gloves.

  • Don the chemical splash goggles.

  • Don the secondary (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Execution of Transfer

  • Place the closed vial of 6-methyl-N-phenylpyridazin-3-amine into the fume hood.

  • Tare your receiving vessel (e.g., an amber glass vial, as many heterocyclic amines are light-sensitive).

  • Using an anti-static micro-spatula, carefully transfer the required mass.

  • Self-Validating Check: If any powder falls outside the receiving vessel, immediately pause the workflow. Wipe the area with a solvent-dampened Kimwipe (using ethanol or isopropanol) before proceeding.

Step 4: Solubilization

  • Add the diluent (e.g., DMSO or DMF) directly to the receiving vessel inside the hood.

  • Cap the vessel tightly before vortexing or sonicating. Never sonicate an open tube containing an aniline derivative, as this generates highly toxic micro-aerosols.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent secondary contamination via off-gassing or tracking[2].

Dry Powder Spill:

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Gently cover the spilled powder with absorbent paper towels.

  • Wet the towels carefully with a suitable solvent (e.g., 70% Isopropanol or Ethanol) to dissolve and capture the powder without generating dust.

  • Wipe inward from the edges to the center.

  • Place all contaminated wipes and the outer layer of your gloves into a designated, sealable hazardous waste bag.

Waste Disposal:

  • All materials that have come into contact with 6-methyl-N-phenylpyridazin-3-amine (spatulas, weigh boats, empty vials, and bench diapers) must be treated as Toxic Solid Waste .

  • Liquid waste (e.g., DMSO stock solutions) must be collected in compatible, clearly labeled halogenated/non-halogenated organic waste carboys. Do not mix with strong oxidizing agents, as amines can react exothermically.

Safety Logic Visualization

The following diagram illustrates the logical flow of hazard assessment dictating our engineering and PPE controls.

G A Hazard Assessment: 6-methyl-N-phenylpyridazin-3-amine B Inhalation Risk (Airborne Powder) A->B C Dermal Absorption Risk (Aniline Motif) A->C D Ocular Irritation Risk (Aminopyridazine) A->D E Engineering Control: Fume Hood / Isolator B->E F Skin Protection: Double Nitrile Gloves & Lab Coat C->F G Eye Protection: Chemical Splash Goggles D->G H Safe Handling Execution E->H F->H G->H I Decontamination & Waste Disposal H->I

Caption: Logical workflow mapping the structural hazards of 6-methyl-N-phenylpyridazin-3-amine to required safety controls.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." Centers for Disease Control and Prevention (CDC). Available at: [Link]

Sources

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